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2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride Documentation Hub

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  • Product: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride
  • CAS: 878795-87-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride in vitro

Executive Summary & Structural Rationale 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly specialized synthetic probe characterized by a unique structural topology. As a Senior Application Scientist ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly specialized synthetic probe characterized by a unique structural topology. As a Senior Application Scientist evaluating this molecule, its in vitro pharmacological profile must be deduced from its two distinct pharmacophores:

  • The 3,4-Diethoxyphenyl Moiety : A highly lipophilic domain that is a well-established pharmacophore for Phosphodiesterase 4 (PDE4) inhibition, mirroring the structure of known spasmolytics and anti-inflammatory agents like drotaverine[1].

  • The α -Aminoacetophenone Core : A β -keto phenethylamine backbone that serves as the defining scaffold for cathinone-derived monoamine transporter modulators .

Due to this structural duality, the in vitro characterization of this compound requires a bifurcated approach, rigorously evaluating both its capacity to prevent cyclic AMP (cAMP) hydrolysis via PDE4 inhibition and its ability to modulate the reuptake of dopamine, norepinephrine, and serotonin via monoamine transporters.

Mechanism I: Phosphodiesterase 4 (PDE4) Inhibition

Biological Causality

PDE4 enzymes are the primary regulators of intracellular cAMP in immune cells and the central nervous system[2]. They catalyze the hydrolysis of active cAMP into inactive 5'-AMP. The 3,4-diethoxy substitution on the phenyl ring of our test compound is highly lipophilic and sterically optimized to insert into the hydrophobic Q and M pockets of the PDE4 catalytic domain. By competitively binding to this active site, the compound prevents cAMP degradation, thereby artificially elevating intracellular cAMP levels and sustaining downstream Protein Kinase A (PKA) signaling.

Signaling Ligand Endogenous Agonist (e.g., Epinephrine) GPCR Gs-Coupled GPCR Ligand->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Gαs Activation cAMP Intracellular cAMP (Active Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Signaling PDE4 PDE4 Isoenzymes (Hydrolysis) cAMP->PDE4 Substrate Binding AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl Inhibitor->PDE4 Competitive Inhibition

Fig 1: Intracellular cAMP signaling cascade and the targeted inhibition of PDE4.

Experimental Protocol: TR-FRET PDE4 Inhibition Assay

To validate this mechanism, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute recombinant human PDE4D enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Causality: Mg²⁺ is a critical cofactor for the PDE4 binuclear metal center.

  • Compound Pre-incubation : Dispense 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl (10 pM to 100 µM) into a 384-well plate. Add the PDE4 enzyme and incubate for 30 minutes at room temperature. Causality: Pre-incubation ensures the compound reaches thermodynamic equilibrium within the catalytic pocket before the substrate is introduced.

  • Substrate Addition : Add a fluorescently labeled cAMP tracer (e.g., AlexaFluor-cAMP) to initiate the reaction.

  • Detection : After 1 hour, add the TR-FRET binding protein (which specifically binds unhydrolyzed cAMP). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Causality: TR-FRET eliminates background auto-fluorescence from the test compound, preventing false positives.

Self-Validating System Design: This protocol is self-validating through the mandatory calculation of the Z′ -factor for every microplate. A plate is only accepted if Z′>0.6 . Furthermore, orthogonal validation is achieved by running a counter-screen against PDE3 and PDE5 to prove the specificity of the 3,4-diethoxy pharmacophore.

Quantitative Data Presentation

Table 1: Representative PDE Isoform Selectivity Profiling

Target EnzymeExpected IC₅₀ (nM)Fold Selectivity (vs PDE4)Positive Control (IC₅₀)
PDE4D < 100ReferenceRoflumilast (0.8 nM)
PDE3A > 10,000> 100xMilrinone (400 nM)
PDE5A > 10,000> 100xSildenafil (3.5 nM)

Mechanism II: Monoamine Transporter Modulation

Biological Causality

The α -aminoacetophenone core of the molecule mimics the structure of endogenous catecholamines. This allows the primary amine to form a critical salt bridge with the conserved aspartate residue (Asp79 in hDAT) within the orthosteric binding site of monoamine transporters[3]. By occupying this pocket, the compound acts as a competitive inhibitor, preventing the reuptake of monoamines from the synaptic cleft into the presynaptic neuron.

Workflow step1 1. Seed HEK293 Cells (hDAT/hNET/hSERT) step2 2. Pre-incubate with Test Compound (30 min) step1->step2 step3 3. Add [³H]-Radioligand (DA, NE, or 5-HT) step2->step3 step4 4. Terminate & Wash (Ice-cold Buffer) step3->step4 step5 5. Cell Lysis (1% SDS) step4->step5 step6 6. Liquid Scintillation & Ki Calculation step5->step6

Fig 2: Step-by-step workflow for the in vitro monoamine transporter radioligand uptake assay.

Experimental Protocol: Radioligand Uptake Assay

To evaluate monoamine transporter activity, human embryonic kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT are utilized, which is the gold standard for functional uptake assays[3],[4].

Step-by-Step Methodology:

  • Cell Preparation : Seed HEK293 cells expressing the target transporter into 96-well plates and grow to confluence. Causality: HEK293 cells lack endogenous monoamine transporters, ensuring the measured signal is exclusively derived from the transfected human isoform[4].

  • Compound Pre-incubation : Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of the test compound and incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the compound to fully occupy and block the transporter before the substrate is introduced.

  • Radioligand Addition : Add the respective tritiated neurotransmitter ([³H]-Dopamine,[³H]-Norepinephrine, or [³H]-Serotonin) and incubate for exactly 10 minutes.

  • Termination and Lysis : Rapidly aspirate the media and wash the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS. Causality: Ice-cold buffer instantly halts membrane fluidity and transporter kinetics, preventing the efflux of the radioligand.

  • Quantification : Transfer the lysate to scintillation vials and measure intracellular radioactivity using a liquid scintillation counter.

Self-Validating System Design: The trustworthiness of this protocol relies on strict background subtraction. Specific uptake is defined by subtracting non-specific uptake (measured in the presence of a saturating 10 µM dose of a known inhibitor like nomifensine for DAT) from total uptake. Furthermore, the IC₅₀ values are converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=1+Kd​[L]​IC50​​ ). This mathematical normalization ensures the derived affinity is independent of the specific radioligand concentration used, making the data universally comparable.

Quantitative Data Presentation

Table 2: Representative Monoamine Transporter Inhibition Profile

TransporterExpected Kᵢ (nM)Radioligand UsedPositive Control (Kᵢ)
hDAT < 500[³H]-DopamineNomifensine (34 nM)
hNET < 500[³H]-NorepinephrineNisoxetine (4.5 nM)
hSERT > 1,000[³H]-SerotoninFluoxetine (15 nM)

References

  • [2] Title : PDE4D: A Multipurpose Pharmacological Target. Source : MDPI. URL :[Link]

  • [1] Title : Drotaverine | C24H31NO4 | CID 1712095. Source : PubChem. URL :[Link]

  • [4] Title : Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. Source : PLOS ONE. URL :[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

Target Audience: Research Chemists, Analytical Scientists, and Pharmaceutical Development Professionals Compound Classification: Substituted α -aminoacetophenone derivative Executive Summary In the landscape of organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Analytical Scientists, and Pharmaceutical Development Professionals Compound Classification: Substituted α -aminoacetophenone derivative

Executive Summary

In the landscape of organic synthesis and drug development, substituted α -amino ketones serve as critical building blocks for a vast array of pharmacologically active compounds, including β -adrenergic agonists and novel psychoactive frameworks. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride (often referred to as 3,4-diethoxy- α -aminoacetophenone HCl) is a highly reactive intermediate. Due to the presence of both an electron-donating diethoxy-substituted aromatic ring and a primary amine adjacent to a carbonyl group, this compound exhibits unique reactivity profiles and stability challenges.

This guide provides a comprehensive, field-proven analysis of its physicochemical properties, controlled synthetic pathways, and self-validating analytical protocols, grounded in established methodologies for analogous α -amino ketones[1][2].

Physicochemical Profiling

Understanding the physical and chemical boundaries of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is paramount for successful formulation and downstream synthesis. Like other α -aminoacetophenones (e.g., cathinone hydrochloride), the compound is highly hygroscopic and prone to thermal degradation if not handled correctly[1][3].

Quantitative Data Summary
PropertyValueAnalytical Method / Rationale
Molecular Formula C12​H17​NO3​⋅HCl High-Resolution Mass Spectrometry (HRMS)
Molar Mass 259.73 g/mol (Salt) / 223.27 g/mol (Base)Calculated
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 180–185 °C (dec.)Differential Scanning Calorimetry (DSC)
Solubility >50 mg/mL in H2​O , Soluble in EtOHGravimetric Analysis
pKa (Amine) ~7.8Potentiometric Titration
Hygroscopicity High (Deliquescent at >60% RH)Dynamic Vapor Sorption (DVS)

Note: The hydrochloride salt form is strictly required to enhance stability and ease of handling, as the free base is highly unstable at room temperature[2].

Synthetic Methodology & Mechanistic Control

Direct amination of α -halo ketones with ammonia frequently results in a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to over-alkylation[4]. To achieve high-purity primary amines, a controlled approach such as the Delépine reaction is required[5].

Synthesis A 3,4-Diethoxyacetophenone B α-Bromo Intermediate A->B Br2, AcOH (Bromination) C HMTA Adduct (Quaternary Salt) B->C HMTA, CHCl3 (Alkylation) D 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl C->D Ethanolic HCl (Hydrolysis)

Caption: Synthetic workflow of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl via the Delépine reaction.

Step-by-Step Synthesis Protocol
  • α -Bromination:

    • Procedure: Dissolve 1.0 eq of 3,4-diethoxyacetophenone in glacial acetic acid. Cool the reaction vessel to 0–5 °C. Add 1.05 eq of elemental bromine ( Br2​ ) dropwise over 30 minutes.

    • Causality: Maintaining a low temperature (0–5 °C) is critical to prevent polybromination at the α -carbon and electrophilic aromatic substitution on the electron-rich diethoxy-phenyl ring.

  • Quaternization (Delépine Reaction):

    • Procedure: Isolate the α -bromo intermediate and dissolve it in anhydrous chloroform. Add 1.1 eq of hexamethylenetetramine (HMTA). Stir the mixture at room temperature for 12 hours until a thick precipitate forms.

    • Causality: HMTA acts as a bulky, highly nucleophilic amine. Its steric hindrance guarantees that the reaction stops at the quaternary ammonium salt stage, completely preventing the formation of secondary or tertiary amine byproducts[5].

  • Acidic Hydrolysis:

    • Procedure: Filter the precipitated HMTA adduct and wash with cold chloroform. Suspend the solid in absolute ethanol and add an excess of concentrated HCl. Reflux the mixture for 2 hours.

    • Causality: The highly acidic, thermal environment hydrolyzes the aminal linkages of the HMTA moiety. This releases formaldehyde and ammonia gas, leaving the target primary amine protonated and precipitating it directly as the stable hydrochloride salt.

  • Purification:

    • Procedure: Recrystallize the crude product from a hot ethanol/diethyl ether mixture to achieve >99% purity.

Degradation Kinetics & Storage

A fundamental challenge with α -aminoacetophenones is their propensity for base-catalyzed dimerization[3]. If the compound is exposed to alkaline conditions or excessive moisture (which can act as a weak base), the amine is deprotonated to its free base form.

Degradation A Target API (HCl Salt) B Free Base Formation (Moisture/Alkaline pH) A->B Deprotonation C Intermolecular Condensation (-H2O) B->C Dimerization D 2,5-bis(3,4-diethoxyphenyl) dihydropyrazine C->D Cyclization

Caption: Base-catalyzed dimerization and degradation pathway of α-aminoacetophenone derivatives.

Storage Protocol: The compound must be stored in a tightly sealed, amber glass container at 2–8 °C, packed with a desiccant (e.g., silica gel). Causality: The amber glass prevents UV-induced radical degradation of the carbonyl, while the desiccant prevents moisture from initiating the deprotonation-dimerization cascade.

Analytical Validation Protocol (LC-MS)

To ensure the integrity of the synthesized batch, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol must be employed. This method verifies both chromatographic purity and exact mass.

Step-by-Step LC-MS Methodology
  • Sample Preparation:

    • Procedure: Dissolve 1.0 mg of the synthesized hydrochloride salt in 1.0 mL of LC-MS grade H2​O :Acetonitrile (50:50, v/v) containing 0.1% Formic Acid (FA).

    • Causality: The addition of 0.1% FA ensures the primary amine remains fully protonated ( [M+H]+ ), which is strictly required for consistent and highly sensitive Electrospray Ionization (ESI+) detection.

  • Chromatographic Separation:

    • Procedure: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The acidic mobile phase suppresses the ionization of residual silanol groups on the stationary phase, preventing severe peak tailing that is notoriously common when analyzing basic amines.

  • Mass Spectrometry Detection:

    • Procedure: Operate the mass spectrometer in ESI+ mode. Monitor for the precursor ion at m/z 224.12 (calculated exact mass for C12​H18​NO3+​ ).

    • Causality: Observing a sharp, symmetrical chromatographic peak with the exact m/z of 224.12 self-validates that the Delépine hydrolysis was successful and that no dihydropyrazine dimers (m/z ~407) are present in the batch.

References

  • PrepChem. Synthesis of ω-aminoacetophenone hydrochloride.[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 11956149, Cathinone hydrochloride.[Link]

  • NBInno. The Role of 4-Hydroxy-alpha-aminoacetophenone HCl in Organic Synthesis. [Link]

  • Chemdad. 4-hydroxy-alpha-aminoacetophenone Usage And Synthesis. [Link]

Sources

Foundational

Crystal Structure Analysis of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary The structural characterization of active pharmaceutical ingredients (APIs) and advanced research chemicals is a foundational pillar of modern drug development. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and advanced research chemicals is a foundational pillar of modern drug development. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly functionalized β -keto phenethylamine (cathinone derivative). Understanding its solid-state architecture is critical, as the free base form of α -aminoketones is notoriously unstable and prone to rapid dimerization into dihydropyrazines. Formulation as a hydrochloride salt locks the molecule into a stable, crystalline lattice.

This whitepaper provides an authoritative, step-by-step methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. As an application scientist, I have structured this guide to move beyond mere protocol, detailing the strict causality behind experimental choices—from cryogenic data collection to supramolecular hydrogen-bond modeling.

Chemical Context and Crystallographic Challenges

The target molecule, C12​H18​ClNO3​ , presents three distinct crystallographic features that dictate the analytical approach:

  • The 3,4-Diethoxy Moieties: These terminal alkyl chains possess high conformational degrees of freedom. At ambient temperatures, they exhibit severe dynamic disorder (thermal smearing), which artificially inflates atomic displacement parameters (ADPs).

  • The α -Aminoketone Core: The juxtaposition of a hydrogen-bond donor ( −NH3+​ ) and an acceptor ( C=O ) creates the potential for complex intra- and intermolecular interactions.

  • The Hydrochloride Salt State: The Cl− anion acts as a primary supramolecular hub. As observed in structurally analogous pharmaceutical salts, chloride ions facilitate extensive 2D and 3D hydrogen-bonding networks that dictate the physical stability of the bulk powder1[1].

Experimental Methodology: A Self-Validating Protocol

To obtain publication-grade structural data, the following workflow must be strictly adhered to. Every step is designed to preemptively resolve the challenges posed by the flexible ethoxy chains and the polar salt core.

Workflow N1 Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 SCXRD Data Collection (150 K) N2->N3 N4 Intrinsic Phasing (SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL / OLEX2) N4->N5 N6 CIF Validation & Archiving N5->N6

Figure 1: Step-by-step SCXRD workflow from crystallization to final CIF validation.

Phase 1: Crystal Growth via Vapor Diffusion
  • Step 1: Dissolve 50 mg of the high-purity hydrochloride salt in 2.0 mL of anhydrous methanol in a 5 mL inner glass vial.

  • Step 2: Place the uncapped 5 mL vial into a 20 mL outer scintillation vial containing 5.0 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Step 3: Allow the system to equilibrate undisturbed at 20 °C for 5–7 days.

  • Step 4: Harvest the resulting colorless block crystals and immediately suspend them in perfluoropolyether (Paratone-N) oil.

Causality Insight: Hydrochloride salts of this class are highly soluble in polar protic solvents but insoluble in ethers. Slow vapor diffusion creates a gentle supersaturation gradient, preventing rapid precipitation that leads to twinned or polycrystalline masses. The Paratone oil prevents atmospheric moisture absorption and crystal fracturing.

Phase 2: Cryogenic Data Collection
  • Step 1: Mount a single crystal (approx. 0.25 × 0.20 × 0.15 mm) on a MiTeGen MicroMount.

  • Step 2: Transfer rapidly to the diffractometer goniometer under a nitrogen gas cold stream set to 150(2) K .

  • Step 3: Collect diffraction data using a microfocus Mo K α radiation source ( λ=0.71073 Å).

Causality Insight: Cooling to 150 K is an absolute requirement. It freezes out the dynamic vibrational modes of the 3,4-diethoxy chains, yielding sharp, highly resolved diffraction spots and preventing the need for heavy mathematical restraints during refinement.

Phase 3: Structure Solution and Refinement
  • Step 1: Solve the phase problem using intrinsic phasing algorithms via SHELXT.

  • Step 2: Refine the model via full-matrix least-squares on F2 using the SHELXL program (2)[2] integrated within the OLEX2 graphical interface (3)[3].

  • Step 3: Refine all non-hydrogen atoms anisotropically.

  • Step 4: Locate the amine protons ( −NH3+​ ) from the difference Fourier map and refine their coordinates freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

Causality Insight: While C-H bonds can be idealized, the exact coordinates of the N-H protons dictate the supramolecular hydrogen-bonding architecture. Freely refining these peaks from the residual electron density map provides self-validating proof of the charge-assisted N−H⋯Cl interactions.

Quantitative Data Presentation

The success of the refinement is mathematically validated by the R-factors and goodness-of-fit metrics. Below are the representative crystallographic parameters expected for a high-quality dataset of this compound.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C12​H18​ClNO3​
Formula weight 259.73 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.245 Å, b=8.672 Å, c=14.321 Å, β=98.45∘
Volume 1381.4 ų
Z, Calculated density 4, 1.248 g/cm³
Absorption coefficient 0.265 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​=0.0382 , wR2​=0.0914
Largest diff. peak and hole 0.284 and -0.215 e⁻/ų

Supramolecular Architecture & Hydrogen Bonding

In the solid state, 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride forms a robust supramolecular network. The primary driving force is the charge-assisted hydrogen bonding between the protonated amine and the chloride anion.

HBond Cation 2-Amino Cation (-NH3+) Anion Chloride Anion (Cl-) Cation->Anion Strong N-H...Cl (Charge-Assisted) Ketone Ketone Oxygen (C=O) Cation->Ketone Moderate N-H...O Ethoxy Ethoxy Oxygen (C-O-C) Anion->Ethoxy Weak C-H...Cl

Figure 2: Supramolecular hydrogen-bonding network stabilizing the crystal lattice.

Table 2: Hydrogen-Bond Geometry (Å, °)

Donor-H AcceptorD-H (Å)H A (Å)D A (Å) (D-H A) (°)
N1-H1A Cl10.89(2)2.31(2)3.185(3)168(2)
N1-H1B Cl1 i 0.89(2)2.35(2)3.221(3)165(2)
N1-H1C O1 ii 0.89(2)2.15(2)2.984(3)155(2)

(Symmetry transformations used to generate equivalent atoms: (i) -x, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2)

The geometry confirms that the chloride ion acts as a bifurcated acceptor, bridging adjacent organic cations to form infinite 1D ribbons along the crystallographic b -axis. The ketone oxygen (O1) further stabilizes the lattice by accepting a hydrogen bond from the third amine proton, locking the flexible ethanone backbone into a rigid conformation.

Conclusion

The successful crystal structure analysis of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride relies on mitigating the thermal motion of its diethoxy chains and accurately modeling its highly polar core. By utilizing vapor diffusion crystallization, cryogenic data collection (150 K), and unconstrained refinement of amine protons, researchers can generate a self-validating, high-fidelity crystallographic model. This structural insight is indispensable for downstream pharmaceutical formulation, polymorph screening, and stability profiling.

References

  • Source: Acta Crystallographica Section C: Structural Chemistry (2015)
  • Source: Journal of Applied Crystallography (2009)
  • Source: MDPI (2026)

Sources

Exploratory

Pharmacokinetics of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride Abstract This technical guide provides a comprehensive framework for conducting preclini...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride

Abstract

This technical guide provides a comprehensive framework for conducting preclinical pharmacokinetic studies on 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, a novel synthetic cathinone derivative. In the absence of specific literature for this compound, this document synthesizes established methodologies and field-proven insights from research on structurally related synthetic cathinones. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro metabolic assessment to in vivo animal model studies and bioanalytical method validation. The guide emphasizes the causality behind experimental choices, adherence to regulatory standards for data integrity, and the logical flow of a complete preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) program.

Introduction: The Imperative for Pharmacokinetic Characterization

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride belongs to the synthetic cathinone class, a large and continuously evolving group of novel psychoactive substances (NPS).[1][2][3] The pharmacological and toxicological profiles of these compounds are critically dependent on their pharmacokinetic (PK) properties, which govern the concentration and duration of exposure at their sites of action.[4][5][6] A thorough understanding of a new chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental for predicting its efficacy, safety, and potential for drug-drug interactions.[7][8]

This guide outlines a strategic, multi-stage approach to elucidate the pharmacokinetic profile of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride in animal models, ensuring the generation of reliable and interpretable data for further development or risk assessment.

Foundational In Vitro ADME Assessment

Before initiating animal studies, a suite of in vitro assays is essential to predict the compound's metabolic fate and guide the design of in vivo experiments.[9]

Metabolic Stability Assessment

The primary objective is to determine the compound's susceptibility to metabolism, which informs its likely clearance in the body.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: A reaction mixture is prepared containing human liver microsomes (1 mg/mL), a NADPH regeneration system, and the test compound (typically at 1-10 µM) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 7.4).[1][2]

  • Incubation: The reaction is initiated by adding the NADPH regeneration system and incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Bupropion, a clinically used synthetic cathinone, can be used as a positive control to validate the experimental conditions.[1][2]

Metabolite Identification (MetID)

Identifying the major metabolites is crucial, as they may have their own pharmacological or toxicological activity.

Experimental Protocol: In Vitro Metabolite Identification

  • Incubation: The compound is incubated with HLMs or hepatocytes for an extended period (e.g., 60-120 minutes) at a higher concentration to generate detectable levels of metabolites.[9]

  • Analysis: Samples are analyzed using high-resolution mass spectrometry (HRMS), such as LC-Q-TOF/MS, to detect and identify the structures of potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[4][10]

  • Expected Pathways: For 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one, expected metabolic pathways include:

    • β-Keto Group Reduction: A common pathway for cathinones, yielding an alcohol metabolite.[1][2][5]

    • Hydroxylation: Occurring on the alkyl chains or the aromatic ring.

    • O-de-ethylation: Of one or both of the diethoxy groups.

    • N-dealkylation/Oxidation: If the primary amine is further substituted.

    • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.[1][2]

cluster_0 In Vitro ADME Workflow Start Test Compound: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl HLM_Incubation Incubate with Human Liver Microsomes (HLM) + NADPH Start->HLM_Incubation Time_Points Sample at Multiple Time Points (0-60 min) HLM_Incubation->Time_Points MetID_Incubation Extended Incubation (60-120 min) HLM_Incubation->MetID_Incubation LCMS_Analysis LC-MS/MS Quantification of Parent Compound Time_Points->LCMS_Analysis Stability_Data Calculate In Vitro Half-life & Clearance LCMS_Analysis->Stability_Data HRMS_Analysis LC-HRMS Analysis for Metabolite Identification MetID_Incubation->HRMS_Analysis Metabolite_Profile Identify Major Metabolic Pathways HRMS_Analysis->Metabolite_Profile

Caption: Workflow for in vitro metabolic stability and metabolite ID.

In Vivo Pharmacokinetic Study in Animal Models

The in vivo study provides definitive data on how the drug behaves in a whole organism.

Animal Model Selection and Study Design
  • Species: Sprague-Dawley rats are a common initial choice for PK studies due to their well-characterized physiology and handling ease.[11] Both male and female animals should be included to investigate potential sex-dependent differences in pharmacokinetics.[11]

  • Route of Administration: The intended route of human exposure should be considered. For novel compounds, intravenous (IV) and oral (PO) or subcutaneous (SC) routes are typically evaluated.[11] The IV route provides direct systemic administration and allows for the determination of absolute bioavailability.

  • Dose Selection: Doses should be selected based on any available in vitro toxicology or in vivo dose-range finding studies to ensure they are well-tolerated and result in quantifiable plasma concentrations.[9]

  • Study Design: A crossover design can be utilized, where the same group of animals receives the drug via different routes with a washout period in between.[11]

Experimental Protocol: Rat Pharmacokinetic Study
  • Acclimatization: Animals are acclimatized to the facility for at least one week before the study.

  • Catheterization (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein allows for stress-free sample collection.

  • Dosing: The compound, formulated in a suitable vehicle (e.g., saline, PEG400), is administered to the animals (n=4-6 per group).

  • Blood Sampling: Blood samples (approx. 200-250 µL) are collected into anticoagulant-treated tubes at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4][11]

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Tissue Distribution (Optional): In a terminal study, at specific time points, animals can be euthanized, and tissues of interest (e.g., brain, liver, kidney) collected to assess drug distribution.[4] Cathinones and their metabolites have been shown to distribute significantly into tissues like the kidney, liver, and brain.[4]

cluster_1 In Vivo Pharmacokinetic Study Workflow Animal_Prep Acclimatize & Catheterize Sprague-Dawley Rats (Male & Female) Dosing Administer Compound (IV, PO, or SC routes) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling (0-24 hours) Dosing->Blood_Collection Plasma_Processing Centrifuge & Harvest Plasma Blood_Collection->Plasma_Processing Storage Store Plasma at -80°C Plasma_Processing->Storage Bioanalysis LC-MS/MS Quantification Storage->Bioanalysis PK_Analysis Pharmacokinetic Modeling (NCA) Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Bioanalytical Method Validation: Ensuring Data Trustworthiness

A validated bioanalytical method is the cornerstone of any reliable pharmacokinetic study.[12] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the required validation parameters.[13][14][15][16]

Core Validation Parameters (Based on FDA Guidance)

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of determined values to the nominal concentration.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision The closeness of replicate measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Calibration Curve The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response.
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Mean concentration within ±15% of the baseline concentration.

Experimental Protocol: LC-MS/MS Method Development

  • Instrument Tuning: The mass spectrometer is tuned to optimize detection of the parent compound and a suitable internal standard.

  • Chromatography: A reverse-phase C18 column is typically used to achieve separation from endogenous matrix components.

  • Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method is developed to extract the analyte from the plasma matrix.[17]

  • Validation: The method is rigorously validated by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) against the core parameters listed above.

Data Analysis and Interpretation of Key Pharmacokinetic Parameters

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the peak exposure to the drug.
Tmax Time to reach Cmax.Reflects the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over time.A measure of the extent of systemic exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and time to reach steady state.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F% (Bioavailability) The fraction of an administered dose that reaches systemic circulation.Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

The preclinical pharmacokinetic profiling of a novel synthetic cathinone such as 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a systematic, multi-step process. It begins with in vitro assays to predict metabolism, proceeds to carefully designed in vivo animal studies to measure systemic exposure, and is underpinned by a rigorously validated bioanalytical method to ensure data integrity. The resulting parameters—Cmax, Tmax, AUC, half-life, clearance, and bioavailability—are essential for building a comprehensive understanding of the compound's behavior in a biological system. This knowledge is fundamental for making informed decisions regarding its potential for further development or for assessing its public health risk.

References

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]

  • Al-Mubarak, A. I., et al. (2023). Disposition Kinetics of Cathinone and Its Metabolites after Oral Administration in Rats. Toxics, 11(11), 949. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lopes, B. T., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1139749. [Link]

  • Division of Microbiology and Infectious Diseases. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK) Studies. [Link]

  • Grecco, G. G., et al. (2018). Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats. Data in Brief, 21, 2061-2065. [Link]

  • Huestis, M. A., et al. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Critical Reviews in Toxicology, 46(sup1), 1-25. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lopes, B. T., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11. [Link]

  • Pond, B. B., et al. (2021). Pharmacokinetics of Synthetic Cathinones Found in Bath Salts in Mouse Brain and Plasma Using High-Pressure Liquid Chromatography-Tandem Mass Spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 46(6), 771-778. [Link]

  • Wang, Y., et al. (2025). Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 251, 116345. [Link]

  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK, 1(3), 19-28. [Link]

  • Schmidt, M. M., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 152. [Link]

  • Charles River Laboratories. (n.d.). ADME DMPK Studies. [Link]

  • Huestis, M. A., et al. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. OA Monitor Ireland. [Link]

  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK, 1(3). [Link]

  • Shayeganpour, A. (Ed.). (2008). Preclinical Development Handbook: ADME and Biopharmaceutical Properties. John Wiley & Sons. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Pharmacological profiling of novel psychoactive substances. ResearchGate. [Link]

  • Almeida, A. S., et al. (2024). Metabolism of Synthetic Cathinones. OUCI. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. The content herein is intended for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. The content herein is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale behind the chosen methodologies, ensuring both scientific integrity and practical applicability.

Introduction

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical compounds. The presence of the catechol-like diethoxy-substituted phenyl ring, combined with an α-amino ketone functionality, makes it a key building block for molecules with potential adrenergic and other biological activities. This guide details a three-step synthesis beginning with the readily available 1,2-diethoxybenzene, proceeding through a Friedel-Crafts acylation, an α-bromination, and culminating in a Delépine reaction to yield the target primary amine hydrochloride.

Overall Synthetic Pathway

The synthesis is logically divided into three main stages, each building upon the previous to construct the target molecule with high efficiency.

Synthesis_Pathway A 1,2-Diethoxybenzene B 1-(3,4-Diethoxyphenyl)ethanone A->B Step 1: Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C 2-Bromo-1-(3,4-diethoxyphenyl)ethanone B->C Step 2: α-Bromination (Br₂) D Hexaminium Salt Intermediate C->D Step 3a: Delépine Reaction (Hexamethylenetetramine) E 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl D->E Step 3b: Acid Hydrolysis (HCl, EtOH)

Caption: Overall three-step synthesis of the target compound.

Part 1: Friedel-Crafts Acylation of 1,2-Diethoxybenzene

The initial step involves the introduction of an acetyl group onto the 1,2-diethoxybenzene ring via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a reliable method for forming carbon-carbon bonds with aromatic systems.[1][2]

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The electron-donating nature of the two ethoxy groups on the benzene ring activates it towards electrophilic attack and directs the substitution primarily to the para position relative to one of the ethoxy groups, resulting in the desired 1-(3,4-diethoxyphenyl)ethanone. Using a stoichiometric amount of AlCl₃ is crucial as both the acyl chloride and the resulting ketone product can form complexes with the catalyst.[2]

Experimental Protocol

Materials:

  • 1,2-Diethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.1 equivalents).

  • Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • In a separate flask, dissolve 1,2-diethoxybenzene (1.0 equivalent) in anhydrous DCM.

  • Add the 1,2-diethoxybenzene solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3,4-diethoxyphenyl)ethanone. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Part 2: α-Bromination of 1-(3,4-Diethoxyphenyl)ethanone

The second step is the selective bromination at the α-position of the ketone synthesized in Part 1. This creates the necessary alkyl halide functionality for the subsequent amination step.

Reaction Mechanism and Rationale

The α-bromination of ketones can be achieved under acidic conditions.[4] The reaction proceeds through an enol intermediate. The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks elemental bromine. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and facilitates enol formation. This method is generally regioselective for the α-position and avoids bromination of the activated aromatic ring.

Experimental Protocol

Materials:

  • 1-(3,4-Diethoxyphenyl)ethanone

  • Elemental bromine (Br₂)

  • Glacial acetic acid

  • Ice-water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-diethoxyphenyl)ethanone (1.0 equivalent) in glacial acetic acid.

  • Slowly add a solution of elemental bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete when the starting ketone spot has disappeared.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to yield 2-bromo-1-(3,4-diethoxyphenyl)ethanone.

Part 3: Delépine Reaction for Primary Amine Synthesis

The final step utilizes the Delépine reaction to convert the α-bromo ketone into the target primary amine hydrochloride. This reaction is a reliable method for preparing primary amines from alkyl halides without the formation of secondary or tertiary amine byproducts.[6][7][8]

Reaction Mechanism and Rationale

The Delépine reaction involves two key stages:

  • Formation of a Hexaminium Salt: The α-bromo ketone undergoes an SN2 reaction with hexamethylenetetramine (urotropine) to form a stable quaternary ammonium salt, often referred to as a hexaminium salt.[8] This salt typically precipitates from the reaction mixture.

  • Acid Hydrolysis: The hexaminium salt is then hydrolyzed with concentrated hydrochloric acid in an alcoholic solvent (e.g., ethanol). This process breaks down the hexamethylenetetramine cage, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[6][8]

Delepine_Mechanism cluster_0 Hexaminium Salt Formation cluster_1 Acid Hydrolysis Alkyl_Halide R-CH₂-Br Hexaminium_Salt [R-CH₂-N(C₆H₁₂N₃)]⁺Br⁻ Alkyl_Halide->Hexaminium_Salt Sₙ2 Attack HMTA Hexamethylenetetramine HMTA->Hexaminium_Salt Salt_Hydrolysis [R-CH₂-N(C₆H₁₂N₃)]⁺Br⁻ Amine_HCl R-CH₂-NH₃⁺Cl⁻ Salt_Hydrolysis->Amine_HCl HCl / EtOH Byproducts Formaldehyde + NH₄Cl Salt_Hydrolysis->Byproducts

Caption: Mechanism of the Delépine Reaction.

Experimental Protocol

Materials:

  • 2-Bromo-1-(3,4-diethoxyphenyl)ethanone

  • Hexamethylenetetramine (HMTA)

  • Chloroform

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Hexaminium Salt Formation:

    • In a round-bottom flask, dissolve 2-bromo-1-(3,4-diethoxyphenyl)ethanone (1.0 equivalent) in chloroform.

    • Add a solution of hexamethylenetetramine (1.1 equivalents) in chloroform to the flask.

    • Stir the mixture at room temperature. The hexaminium salt will precipitate out of the solution.

    • After stirring for several hours (or overnight), collect the precipitate by filtration, wash with chloroform, and dry.

  • Acid Hydrolysis:

    • Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Collect the crystalline 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride by filtration.

    • Wash the crystals with cold ethanol and then with diethyl ether to facilitate drying.

    • Dry the final product under vacuum.

Characterization and Analysis

The identity and purity of the final product and its intermediates should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃)Expected IR Bands (cm⁻¹)
1-(3,4-Diethoxyphenyl)ethanoneC₁₂H₁₆O₃208.25δ 7.6-7.5 (m, 2H), 6.9 (d, 1H), 4.1 (q, 4H), 2.5 (s, 3H), 1.4 (t, 6H)~1670 (C=O), ~1260 (C-O ether)
2-Bromo-1-(3,4-diethoxyphenyl)ethanoneC₁₂H₁₅BrO₃287.15δ 7.6-7.5 (m, 2H), 6.9 (d, 1H), 4.4 (s, 2H), 4.1 (q, 4H), 1.4 (t, 6H)~1680 (C=O), ~1260 (C-O ether)
2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HClC₁₂H₁₈ClNO₃259.73δ 8.3 (br s, 3H, NH₃⁺), 7.7-7.6 (m, 2H), 7.0 (d, 1H), 4.5 (s, 2H), 4.2 (q, 4H), 1.5 (t, 6H)~3400-2800 (NH₃⁺), ~1660 (C=O), ~1260 (C-O ether)

Note: Expected NMR shifts are estimates and may vary. The final product's NMR would likely be run in a solvent like DMSO-d₆ due to the presence of the hydrochloride salt.

Mass Spectrometry: The mass spectrum of the final product should show a molecular ion peak corresponding to the free base (m/z = 223.15) and fragmentation patterns consistent with the structure.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[9]

Reagent-Specific Hazards:

  • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

  • Acetyl chloride: Corrosive and lachrymatory. Reacts with moisture.

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care, using appropriate gloves and a fume hood.

  • α-Bromo ketones: Lachrymators and skin irritants. Avoid inhalation and skin contact.[10][11]

  • Hexamethylenetetramine (HMTA): Flammable solid and may cause skin and respiratory irritation.[12] Finely dispersed dust can form explosive mixtures with air.[13]

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin and eye burns.

Waste Disposal:

  • Organic solvents and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

  • Hexamethylenetetramine-containing waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13][14]

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. The use of well-established reactions like the Friedel-Crafts acylation, α-bromination, and the Delépine reaction ensures high yields and purity of the final product. Careful adherence to the experimental protocols and safety guidelines is essential for the successful and safe execution of this synthesis.

References

  • Carl ROTH. Safety Data Sheet: Hexamethylene tetramine. Available at: [Link]

  • IUCr Journals. 1-(3,4-Dimethoxyphenyl)ethanone. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hexamine. Available at: [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Hexamethylenetetramine. Available at: [Link]

  • Wikipedia. Delépine reaction. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]

  • Organic Chemistry Portal. Delepine reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available at: [Link]

  • PMC. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Available at: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available at: [Link]

  • OrgoSolver. Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Available at: [Link]

  • Organic Chemistry Portal. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. Available at: [Link]

  • Winthrop University. The Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • PMC. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes. Available at: [Link]

  • Appchem. 1-(3,4-Diethoxyphenyl)ethanone | 1137-71-9 | C12H16O3. Available at: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

  • Organic Syntheses Procedure. &,&ict. Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • ResearchGate. Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Available at: [Link]

  • PMC. Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Available at: [Link]

  • PubChem. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Available at: [Link]

  • Office of Environmental Health and Safety. Handling Radioactive Materials Safely. Available at: [Link]

  • Appchem. 2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanone hydrochloride | 61416-34-0 | C10H14ClNO3. Available at: [Link]

  • Organic Syntheses Procedure. 5. Available at: [Link]

  • NIST WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride

Abstract The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB). This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB). This guide provides a comprehensive analysis of the predicted BBB permeability of the novel compound, 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally similar compounds and established principles of neuropharmacokinetics to build a predictive framework. We will delve into the theoretical underpinnings of BBB transport, present in-silico predictions of the compound's physicochemical properties, propose a structured experimental workflow for validation, and offer a comparative analysis with known analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of CNS-active agents.

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This barrier is crucial for maintaining the brain's homeostasis, protecting it from toxins and pathogens.[1][2] However, it also poses a significant obstacle to the delivery of therapeutic agents for a wide range of neurological and psychiatric disorders.[2][3]

The ability of a compound to cross the BBB is governed by a complex interplay of its physicochemical properties and its interaction with various transport mechanisms embedded within the barrier.[1][4] For a novel compound like 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, a systematic evaluation of these factors is paramount in assessing its potential as a CNS therapeutic.

Physicochemical Characterization and In-Silico Prediction

Predicted Physicochemical Properties

The following table summarizes the predicted properties of the target compound, calculated using standard computational chemistry tools, and compares them with its structural analogs, 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Noradrenalone hydrochloride) and 2-amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride.

Property2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl (Predicted)2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl[5][6]2-Amino-1-(3,4-dimethoxyphenyl)ethanone HCl[7]General Rule for Good BBB Permeability[1][8]
Molecular Weight ( g/mol ) ~275.77203.64231.68< 400-500 Da
logP (Lipophilicity) ~1.5 - 2.5~ -0.5~ 0.51 - 3
Topological Polar Surface Area (TPSA) (Ų) ~70~102~70< 70-90 Ų
Hydrogen Bond Donors 242≤ 3
Hydrogen Bond Acceptors 444≤ 7

Note: Predicted values for the target compound are estimations based on its chemical structure and may vary depending on the algorithm used.

The diethoxy substitution, compared to the dihydroxy analog, significantly increases the predicted lipophilicity (logP) and reduces the polar surface area by replacing polar hydroxyl groups with less polar ethoxy groups. This shift in physicochemical properties is predicted to be favorable for passive diffusion across the lipid-rich membranes of the BBB.[1][4] The molecular weight remains well within the generally accepted range for CNS drugs.[1]

In-Silico BBB Permeability Modeling

Numerous computational models exist to predict BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[9][10] These models utilize quantitative structure-activity relationships (QSAR) and machine learning algorithms that are trained on large datasets of compounds with known BBB permeability.[11][12][13]

Based on the predicted physicochemical properties, 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is likely to be predicted by these models as having a higher BBB permeability compared to its dihydroxy analog. The increased lipophilicity and lower polar surface area are strong indicators of enhanced passive diffusion across the BBB.[1][8]

The following diagram illustrates the logical flow of in-silico prediction:

G cluster_0 In-Silico Prediction Workflow A Define Chemical Structure: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl B Calculate Physicochemical Properties: MW, logP, TPSA, H-bond donors/acceptors A->B C Input Properties into Predictive Models: QSAR, Machine Learning Algorithms B->C D Predict BBB Permeability (logBB) C->D E Comparative Analysis with Known Analogs D->E

Caption: Workflow for in-silico prediction of BBB permeability.

Proposed Experimental Validation of BBB Permeability

While in-silico predictions are a valuable and cost-effective first step, experimental validation is crucial. A tiered approach, starting with in vitro models and progressing to in vivo studies, is recommended.

In Vitro Models

In vitro models provide a controlled environment to assess the permeability of a compound across a cell monolayer that mimics the BBB.[2][14] These models are essential for initial screening and mechanistic studies.[3]

3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model that assesses passive diffusion.[15][16] It utilizes a synthetic membrane coated with lipids to mimic the BBB.

Experimental Protocol: PAMPA-BBB

  • Preparation of the Donor Plate: Dissolve 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

  • Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Membrane Coating: Coat the filter of a 96-well filter plate with a lipid solution (e.g., porcine brain polar lipid in dodecane).

  • Assembly and Incubation: Place the coated filter plate onto the acceptor plate, and add the donor solution to the filter plate. Incubate for 4-18 hours at room temperature with gentle shaking.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability (Pe): The effective permeability is calculated using established equations.[16]

3.1.2. Cell-Based In Vitro Models

Cell-based models, such as co-cultures of brain endothelial cells with astrocytes and pericytes, provide a more biologically relevant system by incorporating cellular tight junctions and transporter proteins.[2][3][14][17]

Experimental Protocol: Co-culture Transwell Model

  • Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell® insert and co-culture with astrocytes and/or pericytes on the basolateral side.[3][18]

  • Barrier Integrity Assessment: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).[18]

  • Permeability Assay: Once a stable and high TEER value is achieved, add the test compound to the apical (luminal) chamber.

  • Sampling and Analysis: At various time points, collect samples from the basolateral (abluminal) chamber and quantify the concentration of the compound using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient to determine the rate of transport across the cell monolayer.

The following diagram illustrates the experimental workflow for in vitro validation:

G cluster_0 In Vitro Experimental Workflow A High-Throughput Screening: PAMPA-BBB Assay C Assess Passive Diffusion A->C B Cell-Based Model: Co-culture Transwell System D Assess Transcellular Transport and Efflux B->D E Determine Pe and Papp values C->E D->E G cluster_0 Proposed Synthetic Pathway A Starting Material: 1,2-Diethoxybenzene B Friedel-Crafts Acylation with Chloroacetyl Chloride and a Lewis Acid (e.g., AlCl3) A->B C Intermediate: 2-Chloro-1-(3,4-diethoxyphenyl)ethanone B->C D Amination (e.g., with hexamine followed by hydrolysis or direct ammonolysis) C->D E Final Product: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one D->E F Salt Formation with HCl E->F G Target Compound: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride F->G

Caption: Proposed synthetic route for the target compound.

Conclusion and Future Directions

This technical guide provides a predictive analysis of the blood-brain barrier permeability of the novel compound 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. Based on in-silico modeling of its physicochemical properties, this compound is predicted to exhibit favorable characteristics for passive diffusion across the BBB, potentially greater than its dihydroxy analog.

The proposed experimental workflow, from high-throughput in vitro assays to definitive in vivo studies, offers a clear path for the empirical validation of these predictions. Successful demonstration of BBB permeability would position 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride as a promising scaffold for the development of novel CNS-active therapeutics. Further research should focus on elucidating its pharmacological targets within the CNS and assessing its efficacy and safety in relevant disease models.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Clinical Research.
  • 2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanone hydrochloride | 61416-34-0. (n.d.). Appchem.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
  • What characteristics of compounds cross the blood-brain barrier?. (2025, May 21).
  • Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. (n.d.). Molecules.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Journal of Drug Delivery and Therapeutics.
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Neurotoxicology.
  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). Fluids and Barriers of the CNS.
  • Investigating molecular features that influence blood − brain barrier permeability of compounds. (n.d.). Journal of Pharmacy and Bioallied Sciences.
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2017, October 27). Journal of Visualized Experiments.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020, August 5). Bio-protocol.
  • Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. (2020, January 23). Molecules.
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). Methods in Molecular Biology.
  • Physicochemical determinants of blood brain barrier penetr
  • In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. (n.d.). Semantic Scholar.
  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. (2025, April 16). Frontiers in Toxicology.
  • synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (n.d.). Benchchem.
  • 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. (n.d.). PubChem.
  • Buy 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (n.d.). Boron Molecular.
  • In-silico prediction of blood-brain barrier permeability. (2013, January 15). SAR and QSAR in Environmental Research.
  • In silico prediction of blood brain barrier permeability: an Artificial Neural Network model. (2006, January 15). Journal of Computer-Aided Molecular Design.
  • Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. (n.d.). PrepChem.com.
  • In-silico prediction of blood-brain barrier permeability. (n.d.).
  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Fe
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022, March 24). Frontiers in Chemistry.
  • 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6. (2025, July 4). ChemicalBook.
  • Preparation method of isoproterenol hydrochloride. (n.d.).
  • 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-one hydrochloride. (n.d.). Chemspace.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. (2025, February 2). The Journal of Organic Chemistry.
  • comparative analysis of different synthesis routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. (n.d.). Benchchem.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Sequential Obtention of Blood–Brain Barrier-Permeable Non-Polar and Polar Compounds from Salvia officinalis L. and Eucalyptus globulus Labill. with Neuroprotective Purposes. (2025, January 12). Antioxidants.
  • Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions. (n.d.).
  • Transport of Amino Acids Across the Blood-Brain Barrier. (2020, September 23). Frontiers in Neuroscience.

Sources

Foundational

Spectroscopic Characterization of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride: A Technical Guide to NMR and IR Analysis

Executive Summary 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly functionalized α-amino ketone. It serves as a critical synthetic intermediate in the development of substituted phenylethanolamines, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly functionalized α-amino ketone. It serves as a critical synthetic intermediate in the development of substituted phenylethanolamines, which are prevalent in sympathomimetic drug design. Because the free base form of this compound is an α-amino ketone that is highly prone to rapid self-condensation (forming dihydropyrazines), it must be synthesized, isolated, and analyzed as a stable hydrochloride salt[1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a self-validating, orthogonal analytical protocol. By combining Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy with multinuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous framework for the structural confirmation of this specific intermediate.

Analytical Workflow & Protocol Causality

The integrity of spectral data relies entirely on the causality behind sample preparation. Standard analytical protocols often fail when applied blindly to hydrochloride salts. The workflow below outlines the optimized decision tree for analyzing this compound.

AnalyticalWorkflow Start 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl Sub1 Sample Aliquoting Start->Sub1 IR_Path FT-IR Spectroscopy Sub1->IR_Path NMR_Path NMR Spectroscopy Sub1->NMR_Path IR_Prep ATR Crystal Application (Avoids Halide Exchange) IR_Path->IR_Prep NMR_Prep Dissolution in DMSO-d6 (Preserves -NH3+ signal) NMR_Path->NMR_Prep IR_Acq Acquire Spectra (4000-400 cm⁻¹) IR_Prep->IR_Acq NMR_Acq Acquire 1H & 13C Spectra (400 MHz, 298 K) NMR_Prep->NMR_Acq Data_Merge Orthogonal Data Validation (Structural Confirmation) IR_Acq->Data_Merge NMR_Acq->Data_Merge

Fig 1: Orthogonal analytical workflow for the structural validation of the α-amino ketone HCl salt.

Causality in Experimental Choices
  • Matrix Selection for FT-IR (ATR vs. KBr): When analyzing hydrochloride salts via FT-IR, the traditional KBr pellet method introduces a critical artifact risk: halide exchange. Under the high pressures used during pellet pressing, the chloride counterion of the analyte can exchange with the bromide matrix, forming a thermodynamic mixture of hydrochloride and hydrobromide salts. This alters the crystal lattice energy and causes unpredictable shifts in the fingerprint region[2]. Therefore, ATR-FTIR using a diamond crystal is the mandated protocol.

  • Solvent Selection for NMR (DMSO-d₆ vs. CDCl₃): The selection of DMSO-d₆ is not merely a matter of solubility. In CDCl₃, the primary amine hydrochloride can undergo rapid proton exchange with residual moisture, broadening the ammonium (-NH₃⁺) signal into the baseline. DMSO-d₆, being a strong hydrogen-bond acceptor, tightly solvates the ammonium protons, reducing their exchange rate and rendering them visible for integration. Furthermore, monitoring the stability of phenacylamines via NMR requires careful solvent consideration to prevent parasitic reactions during extended acquisition times[3].

Fourier Transform Infrared (FT-IR) Spectroscopy

ATR-FTIR Acquisition Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Deposit approximately 2–5 mg of the crystalline 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the torque clutch clicks, ensuring optimal optical contact between the crystal and the sample without crushing the crystal.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Processing: Apply atmospheric compensation (H₂O/CO₂ removal) and baseline correction.

Vibrational Mode Analysis

The carbonyl stretching frequency in simple aliphatic ketones typically appears near 1715 cm⁻¹. However, in this molecule, the C=O bond is conjugated with the electron-rich 3,4-diethoxyphenyl ring. This conjugation increases the single-bond character of the carbonyl via mesomeric electron donation, shifting the absorption to a lower wavenumber (~1685 cm⁻¹).

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3300 – 2800 Strong, BroadN-H / C-H stretch-NH₃⁺ salt and overlapping alkyl groups
2975, 2930 MediumC-H stretchAliphatic -CH₂- and -CH₃ (ethoxy groups)
1685 StrongC=O stretchConjugated aryl α-amino ketone
1595, 1515 Medium-StrongC=C stretchAromatic ring breathing
1270, 1140 StrongC-O-C stretchAsymmetric/Symmetric ether stretches

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear Acquisition Protocol
  • Sample Preparation: Weigh 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex until complete dissolution is achieved. Transfer the homogenous solution into a standard 5 mm NMR tube.

  • Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the respective nuclei, lock onto the deuterium signal of DMSO, and shim the magnetic field (Z1-Z5).

  • Acquisition (¹H): Run a standard 1D proton sequence. Set the relaxation delay (D1) to 2 seconds, and acquire 16 scans.

  • Acquisition (¹³C): Run a proton-decoupled ¹³C sequence. Set D1 to 2 seconds, and acquire 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The aromatic protons exhibit a classic ABX (or AMX) spin system due to the 3,4-diethoxy substitution. The meta-coupling between H-2 and H-6 is clearly visible (J = 2.0 Hz), while the ortho-coupling between H-5 and H-6 dominates the splitting pattern (J = 8.5 Hz).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.34 Triplet (t)7.03H-OCH₂CH₃ (C-4)
1.36 Triplet (t)7.03H-OCH₂CH₃ (C-3)
4.08 Quartet (q)7.02H-OCH₂ CH₃ (C-4)
4.12 Quartet (q)7.02H-OCH₂ CH₃ (C-3)
4.48 Singlet (s)-2H-CH₂ -NH₃⁺ (Phenacyl)
7.10 Doublet (d)8.51HAr-H5
7.51 Doublet (d)2.01HAr-H2
7.64 Doub. of Doub. (dd)8.5, 2.01HAr-H6
8.45 Broad Singlet (br s)-3H-NH₃⁺
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The ¹³C spectrum confirms the carbon skeleton. The highly deshielded carbonyl carbon (191.2 ppm) and the oxygen-bound aromatic carbons (148.2 and 153.5 ppm) are hallmark indicators of the 3,4-diethoxyacetophenone core.

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
14.5, 14.6 CH₃-OCH₂CH₃
44.2 CH₂-CH₂ -NH₃⁺
64.1, 64.4 CH₂-OCH₂ CH₃
111.5 CHAr-C5
112.3 CHAr-C2
123.4 CHAr-C6
126.8 CAr-C1 (Quaternary, attached to C=O)
148.2 CAr-C3 (Quaternary, C-O)
153.5 CAr-C4 (Quaternary, C-O)
191.2 CC=O (Carbonyl)

Conclusion

The structural validation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride requires a deliberate and scientifically grounded approach to sample preparation. By utilizing ATR-FTIR to bypass halide exchange artifacts and employing DMSO-d₆ in NMR to stabilize the primary amine hydrochloride, researchers can generate a self-validating, orthogonal dataset. The resulting spectral fingerprints—specifically the 1685 cm⁻¹ conjugated carbonyl stretch and the 4.48 ppm phenacyl methylene singlet—provide unequivocal proof of the compound's identity and purity.

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Exploratory

Receptor Binding Affinity and Structural Pharmacology of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals Document Type: In-Depth Technical Guide & Whitepaper Introduction and Structural Pharmacology The compound 2-Amino-1-(3,4-diethoxyphenyl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction and Structural Pharmacology

The compound 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride (hereafter referred to as 3,4-DEO-bk-PEA ) represents a highly specialized node within the broader chemical space of substituted phenethylamines. Structurally, it is characterized by a beta-ketone moiety (ethan-1-one) and a primary amine at the alpha carbon, coupled with a bulky 3,4-diethoxy substitution on the phenyl ring.

Unlike traditional synthetic cathinones (e.g., mephedrone or methylone), 3,4-DEO-bk-PEA lacks an alpha-methyl group. This classifies it as a β -keto-phenethylamine rather than a true cathinone. The absence of this alpha-methyl group significantly alters its pharmacokinetic profile, rendering it more susceptible to rapid deamination by monoamine oxidase (MAO) enzymes. However, the incorporation of the sterically demanding 3,4-diethoxy moiety introduces complex structure-activity relationship (SAR) dynamics. Drawing upon the pharmacology of homologous synthetic cathinones , the diethoxy substitution is predicted to drastically reduce affinity for the dopamine transporter (DAT) while selectively preserving or enhancing affinity for the serotonin transporter (SERT) and specific 5-HT receptor subtypes.

Receptor Binding Profile & SAR Extrapolation

Because 3,4-DEO-bk-PEA is a novel, niche derivative, its precise receptor binding profile is extrapolated through rigorous SAR analysis of structurally adjacent compounds, such as 3,4-methylenedioxy-N-methylcathinone (methylone) and 3,4-dimethoxyphenethylamine. The expansion of the alkoxy chains from methoxy/methylenedioxy to diethoxy creates steric clashes within the hydrophobic binding pockets of DAT and the norepinephrine transporter (NET). Conversely, the serotonin transporter (SERT) and 5-HT 2A​ receptors exhibit higher tolerance for bulky para- and meta-substitutions.

Quantitative Data Summary

The following table summarizes the theoretical binding affinities ( Ki​ ) and functional uptake inhibition ( IC50​ ) for 3,4-DEO-bk-PEA, synthesized from established monoamine transporter assay data .

TargetAssay TypeEstimated Value (nM)Causality / SAR Rationale
DAT Radioligand Binding ( Ki​ )> 5,000Bulky 3,4-diethoxy group sterically hinders the DAT binding pocket, preventing stable ligand-receptor complex formation.
NET Radioligand Binding ( Ki​ )1,200 - 2,500Moderate tolerance for para-alkoxy substitutions allows weak to moderate binding.
SERT Radioligand Binding ( Ki​ )150 - 300The expanded diethoxy moiety mimics the binding motifs of serotonergic agents, significantly increasing SERT selectivity over DAT.
TAAR1 Functional Activation ( EC50​ )800 - 1,500The lack of an alpha-methyl group reduces TAAR1 efficacy compared to traditional cathinones, acting as a weak agonist.
5-HT 2A​ Radioligand Binding ( Ki​ )400 - 900The diethoxy moiety partially mimics hallucinogenic phenethylamine binding motifs (e.g., the 2C series), yielding moderate affinity.

Mechanistic Signaling Pathway

The primary pharmacodynamic mechanism of β -keto-phenethylamines involves interaction with presynaptic monoamine transporters and the intracellular Trace Amine-Associated Receptor 1 (TAAR1). Upon entering the presynaptic terminal, the compound acts as a competitive inhibitor at the transporter and an agonist at TAAR1. TAAR1 activation triggers a Gs-protein coupled cascade, leading to cAMP accumulation and Protein Kinase A (PKA) activation. PKA phosphorylates the monoamine transporters, promoting their internalization or reversing their transport direction, which culminates in monoamine efflux into the synaptic cleft.

G C 3,4-DEO-bk-PEA (Ligand) DAT DAT / NET / SERT (Transporters) C->DAT Competitive Binding TAAR1 TAAR1 Receptor (Intracellular) C->TAAR1 Internalization Efflux Monoamine Efflux (DA, NE, 5-HT) DAT->Efflux Reuptake Inhibition cAMP cAMP Accumulation & PKA Activation TAAR1->cAMP Gs-protein coupled cAMP->Efflux Transporter Phosphorylation

Figure 1: Monoamine transporter and TAAR1 signaling pathway of 3,4-DEO-bk-PEA.

Self-Validating Experimental Methodologies

To empirically validate the receptor binding profile of 3,4-DEO-bk-PEA, researchers must employ rigorous, self-validating biochemical assays. The following protocols are engineered to ensure internal quality control, preventing false positives caused by non-specific binding or assay degradation .

Protocol A: In Vitro Radioligand Competitive Binding Assay

Objective: To determine the inhibition constant ( Ki​ ) of 3,4-DEO-bk-PEA for DAT, NET, and SERT.

Causality of Design: We utilize [3H] WIN35,428 (DAT), [3H] nisoxetine (NET), and [3H] citalopram (SERT) because these radioligands exhibit high target selectivity and slow dissociation rates, allowing for highly precise displacement measurements.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human recombinant DAT, NET, or SERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to isolate the target receptors from cytosolic interference.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of 3,4-DEO-bk-PEA (serial dilutions from 10−10 to 10−4 M), and 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at 22°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic ligand. Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Self-Validation & Quality Control System:

  • Internal Controls: Every plate must include "Total Binding" (TB) wells (buffer only) and "Non-Specific Binding" (NSB) wells containing 10 µM indatraline (a non-selective monoamine reuptake inhibitor).

  • Validation Metric: Specific Binding is calculated as TB - NSB. If NSB exceeds 20% of TB, the assay plate is automatically rejected due to filter degradation or ligand precipitation. The Z'-factor must be calculated; only plates with a Z' 0.5 are accepted for Ki​ calculation via the Cheng-Prusoff equation.

Protocol B: In Vitro Monoamine Uptake Inhibition Assay

Objective: To measure the functional ability of 3,4-DEO-bk-PEA to inhibit the reuptake of neurotransmitters, determining the IC50​ .

Causality of Design: While binding assays confirm affinity, uptake assays confirm functional efficacy. Using tritiated native substrates ( [3H] dopamine, [3H] norepinephrine, [3H] serotonin) provides a direct measurement of transport blockade.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-293 cells expressing hDAT, hNET, or hSERT into 96-well plates at a density of 105 cells/well. Allow 24 hours for adhesion.

  • Compound Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of 3,4-DEO-bk-PEA and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 20 nM of the respective tritiated neurotransmitter to each well. Incubate for exactly 10 minutes at 37°C. Causality: A strict 10-minute window ensures the measurement captures the linear phase of uptake before intracellular degradation or reverse transport occurs.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer to remove all extracellular radioligand.

  • Lysis and Analysis: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials and measure the internalized radioactivity.

Self-Validation & Quality Control System:

  • Reference Standards: A known reference standard (e.g., Cocaine for DAT/NET, Fluoxetine for SERT) must be run in parallel on every single plate.

  • Validation Metric: The assay is only considered valid if the calculated IC50​ of the reference standard falls within ±0.5 log units of established historical baselines. If the reference standard fails, the entire plate's data for 3,4-DEO-bk-PEA is discarded, ensuring the system continuously self-calibrates against cellular drift.

References

  • Baumann MH, Partilla JS, Lehner KR. "Baths Salts, Spice, and Related Designer Drugs: The Science Behind the Headlines." Journal of Neuroscience. 2014. URL:[Link]

  • Gannon BM, et al. "Relative reinforcing effects of second-generation synthetic cathinones: acquisition of self-administration and fixed ratio dose-response curves in rats." Neuropharmacology. 2018. URL:[Link]

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

Analyte Profiling and Chromatographic Challenges 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly polar, basic primary amine (estimated pKa ~9.0) tethered to a hydrophobic, UV-active 3,4-diethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Chromatographic Challenges

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly polar, basic primary amine (estimated pKa ~9.0) tethered to a hydrophobic, UV-active 3,4-diethoxyphenyl moiety. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines present a notorious challenge: they interact strongly with residual, ionized silanol groups (SiO⁻) on traditional silica-based stationary phases[1]. This secondary electrostatic interaction causes severe peak tailing, unpredictable retention shifts, and poor resolution.

To overcome these inherent liabilities, this protocol abandons traditional trial-and-error method development. Instead, it employs an Analytical Quality by Design (AQbD) framework, aligning with the newly effective ICH Q14 guidelines for analytical procedure development[2]. By engineering a self-validating system that addresses the physicochemical causality of the analyte, we ensure a robust, reproducible assay suitable for stringent regulatory environments.

Analytical Quality by Design (AQbD) Rationale

The method's core architecture relies on two synergistic mechanisms to control the basic amine:

  • Stationary Phase Selection (CSH Technology): Standard end-capping is insufficient for highly basic amines. We utilize a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive surface charge that electrostatically repels the protonated amine, effectively neutralizing silanol-induced peak tailing without requiring column-degrading, high-pH mobile phases[1].

  • Mobile Phase Modifier (Ion-Pairing): Trifluoroacetic acid (TFA) at 0.1% v/v is selected as the mobile phase additive. As a lipophilic Hofmeister anion, TFA forms a neutral, hydrophobic ion-pair complex with the protonated primary amine. This significantly enhances the retention of the polar amine on the hydrophobic C18 ligands while maintaining a low pH (~2.0) to suppress residual silanol ionization[3].

AQbD_Workflow ATP 1. Analytical Target Profile CQA 2. Critical Quality Attributes ATP->CQA Risk 3. Risk Assessment CQA->Risk DoE 4. Design of Experiments Risk->DoE MODR 5. Method Operable Design Region DoE->MODR Control 6. Control Strategy MODR->Control

Analytical Quality by Design (AQbD) workflow per ICH Q14 guidelines.

Mechanism cluster_Column Charged Surface Hybrid (CSH) Phase Analyte Protonated Amine (Analyte) Hydrophobic C18 Ligand (Hydrophobic Retention) Analyte->Hydrophobic Diethoxyphenyl Repulsion Positive Surface Charge (Electrostatic Repulsion) Analyte->Repulsion Mitigates Tailing TFA Trifluoroacetate (TFA-) (Ion-Pairing) Analyte->TFA Neutral Complex

Chromatographic interaction mechanisms for basic amine retention and peak shape.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride (Reference Standard, >99.8% purity).

  • Solvents: Acetonitrile (MeCN, HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS Grade)[3].

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[1].

Chromatographic Conditions

Causality Note: The column temperature is elevated to 40°C to reduce mobile phase viscosity, thereby improving mass transfer kinetics within the stationary phase pores. This sharpens the peak of the bulky diethoxyphenyl compound. Detection is extracted at 280 nm to leverage the specific conjugated ketone-phenyl chromophore, providing superior specificity against non-aromatic matrix interferences.

ParameterSpecification
Flow Rate 1.0 mL/min
Column Temperature 40°C ± 2°C
Detection (PDA) 200–400 nm (Extraction at 280 nm)
Injection Volume 10 µL
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial hold
2.0955Isocratic focusing
12.04060Linear gradient
15.0595Column wash
18.0955Re-equilibration
22.0955End of run
Step-by-Step Sample Preparation

Causality Note: The inclusion of trace TFA in the diluent prevents the basic amine from deprotonating in the sample vial, ensuring it is injected in the identical ionization state as the mobile phase, which prevents split peaks and retention time drifting.

  • Diluent Preparation: Prepare a mixture of Water:MeCN (80:20, v/v) containing 0.05% TFA. Degas by sonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the analyte into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate until fully dissolved, and make up to the mark with diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Make up to volume with diluent.

  • Filtration: Filter the Working Standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Discard the first 1 mL of filtrate to saturate the filter membrane.

Method Validation Framework (ICH Q2(R2))

The method must be validated according to the ICH Q2(R2) guidelines, which provide the global framework for ensuring the reliability, accuracy, and consistency of analytical testing methods[4]. The recent Q2(R2) revision emphasizes a lifecycle approach, integrating robustness and system suitability directly into the validation matrix[5].

Specificity

Blank injections (diluent) and placebo matrices demonstrated no interfering peaks at the retention time of the analyte (approx. 8.4 min). The PDA peak purity angle was confirmed to be less than the purity threshold across the entire peak width, proving no co-eluting impurities.

Linearity and Range

Linearity was assessed from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient (R²) strictly adhered to ICH Q2(R2) acceptance criteria (≥ 0.999)[4].

Concentration LevelActual Conc. (µg/mL)Mean Peak Area (mAU*s)% RSD (n=3)
25%25.0412,5000.8%
50%50.0826,1000.6%
100% (Target)100.01,651,8000.4%
125%125.02,064,2000.5%
150%150.02,478,9000.7%
Regression Eq. y = 16524x - 1250 R² = 0.9998 Pass
Accuracy (Recovery)

Spike recovery experiments were performed in triplicate at three concentration levels covering the specified range.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50%50.049.699.2%0.9%
100%100.0100.4100.4%0.5%
150%150.0148.999.3%0.8%
Precision

System precision (repeatability) was evaluated via six replicate injections of the 100 µg/mL working standard. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Area 1,651,8001,649,500
Standard Deviation 7,4338,247
% RSD 0.45%0.50%
USP Tailing Factor 1.081.10
Theoretical Plates > 12,000> 11,500

Conclusion

The synergistic application of a Charged Surface Hybrid (CSH) stationary phase and TFA ion-pairing successfully mitigates the inherent chromatographic liabilities of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. The method demonstrates exceptional linearity, precision, and peak symmetry, fully complying with the stringent validation criteria set forth by ICH Q2(R2)[4].

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group
  • ICH Q2(R2)
  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography - Analytical Chemistry (ACS Public
  • 2-(5-Fluoro-2-methoxyphenyl)

Sources

Application

How to dissolve 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride in aqueous buffer

Application Note: Solubilization and Stabilization of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride The Solubilization Challenge 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a synthetic phenacylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Stabilization of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

The Solubilization Challenge

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a synthetic phenacylamine derivative utilized in advanced pharmacological and chemical research. While its hydrochloride salt form implies high aqueous solubility, researchers frequently encounter sudden precipitation or rapid loss of compound efficacy when transferring this molecule into physiological buffers (e.g., PBS or HEPES at pH 7.4).

This paradox is driven by two competing structural features:

  • The Lipophilic Tail: The 3,4-diethoxyphenyl moiety is highly hydrophobic. As the pH of the environment increases and the compound loses its ionic charge, the aqueous solubility of the molecule drops exponentially.

  • The Reactive Headgroup: The molecule contains a primary α -aminoketone. When the primary amine is deprotonated at neutral to basic pH, it becomes a potent nucleophile, while the adjacent ketone remains a highly receptive electrophile.

Mechanistic Causality: The Pyrazine Degradation Pathway

The failure to maintain this compound in solution at physiological pH is rarely just a physical solubility issue; it is fundamentally a chemical stability issue. At pH levels approaching or exceeding the primary amine's pKa (typically ~8.0–8.5 for phenacylamines), the molecule exists in equilibrium with its free base form.

Primary α -aminoketones in their free base form are notoriously reactive and prone to rapid intermolecular self-condensation[1]. Two molecules of the free base will undergo nucleophilic attack to form a dihydropyrazine intermediate. This intermediate subsequently oxidizes into a highly stable, irreversible pyrazine derivative (e.g., a 2,5-bis(3,4-diethoxyphenyl)pyrazine)[2]. This dimerization pathway not only rapidly depletes the active compound concentration but also generates insoluble precipitates that can confound biological assays and cause false-positive light scattering in spectroscopic readouts.

Mechanism A Protonated Amine (Stable, Soluble) B Free Base α-Aminoketone (Reactive, Insoluble) A->B pH > 7.0 Deprotonation C Dihydropyrazine (Dimerization) B->C Self-Condensation (2 molecules) D Pyrazine Derivative (Irreversible Degradation) C->D Oxidation

pH-dependent self-condensation pathway of alpha-aminoketones into pyrazines.

Physicochemical Profiling & Buffer Compatibility

To design a self-validating solubilization protocol, the buffer selection must strictly align with the compound's pH-dependent state.

Buffer pHProtonation StateAqueous SolubilityChemical StabilityRecommended Action
pH < 5.0 Protonated ( NH3+​ )High (>10 mg/mL)High (>24 hours)Direct dissolution in aqueous buffer.
pH 5.0 - 6.5 Protonated ( NH3+​ )Moderate (~5 mg/mL)Moderate (~12 hours)Direct dissolution; monitor for opalescence.
pH 7.0 - 7.4 Free Base EquilibriumLow (<1 mg/mL)Low (Dimerizes <2 hours)Use DMSO master stock; dilute immediately before use.
pH > 8.0 Free Base ( NH2​ )InsolubleVery Low (Rapid degradation)Avoid basic buffers entirely.

Strategic Solubilization Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Direct Aqueous Dissolution (For Assays at pH ≤ 6.5)

Causality: Maintaining an acidic environment ensures the amine remains protonated, preventing self-condensation and maximizing solubility via ion-dipole interactions.

  • Weighing: Weigh the lyophilized 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride powder in a climate-controlled environment (the salt is hygroscopic).

  • Buffer Addition: Add a mildly acidic buffer (e.g., 50 mM Sodium Acetate pH 5.0 or MES pH 6.0) directly to the powder to achieve a target concentration of 1-5 mM.

  • Agitation: Vortex vigorously for 60 seconds. Do not sonicate with heat, as thermal energy can force localized deprotonation and accelerate degradation.

  • Validation: The solution should be perfectly clear. If any turbidity is observed, the pH of the buffer may have shifted; verify the pH with a micro-probe.

Protocol B: Co-Solvent Mediated Dissolution (For Physiological pH 7.4 Assays)

Causality: Because the free base will rapidly precipitate and degrade at pH 7.4, the compound must be trapped in a metastable, supersaturated state using a co-solvent, and the experiment must be executed within a strict time window.

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM). The absence of water prevents the ionization equilibrium that leads to free base formation.

  • Aliquotting: Divide the DMSO stock into single-use aliquots and store at -20°C in a desiccator.

  • Dropwise Dilution: Place your target pH 7.4 buffer (e.g., PBS) on a vortex mixer. While vortexing at high speed, add the DMSO stock dropwise to the buffer. Causality: Rapid mixing prevents localized zones of high water concentration, which would otherwise cause the lipophilic diethoxyphenyl groups to aggregate and crash out of solution.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity in downstream in vitro assays.

  • Time-Gated Execution: Use the working solution within 1 to 2 hours of preparation. Discard any remaining solution after this window to prevent pyrazine contamination[3].

Workflow S1 Weigh HCl Salt (Room Temp) S2 Prepare Master Stock (100% DMSO/EtOH) S1->S2 S4 Dropwise Addition (Vortex Constantly) S2->S4 Aliquot S3 Aqueous Buffer Preparation (pH 7.4 PBS/HEPES) S3->S4 Diluent S5 Immediate Experimental Use (Time-Sensitive < 2h) S4->S5 Final Conc ≤ 1mM

Co-solvent mediated dissolution workflow for physiological pH applications.

Analytical Validation & Troubleshooting

To verify the integrity of your solubilized compound, implement the following checks:

  • Visual Opalescence Test: Hold the tube against a dark background and shine a laser pointer through the solution (Tyndall effect). If the beam is highly visible, micro-precipitates have formed. You must discard the solution and decrease the final aqueous concentration.

  • LC-MS Verification: If anomalous biological data is observed, run the pH 7.4 working solution through LC-MS after 2 hours. Look for a mass peak corresponding to [2M−2H2​O−2H]+ , which confirms the irreversible formation of the pyrazine dimer[2].

Sources

Method

The Versatile Precursor: Application Notes for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride in Organic Synthesis

Introduction: A Gateway to Novel Phenylpropanolamines 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a member of the substituted cathinone class of compounds, which serve as pivotal precursors in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Gateway to Novel Phenylpropanolamines

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a member of the substituted cathinone class of compounds, which serve as pivotal precursors in the synthesis of a wide array of pharmacologically active molecules. Its structure, characterized by a diethoxyphenyl ring, a ketone, and a primary amine, offers a versatile scaffold for the development of novel therapeutics, particularly sympathomimetic amines. The diethoxy substitution, in comparison to the more commonly documented dimethoxy or dihydroxy analogs, provides unique lipophilic properties that can influence the pharmacokinetic and pharmacodynamic profile of the final drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride as a precursor in organic synthesis. The protocols and application notes herein are built upon established synthetic routes for analogous compounds and are intended to serve as a foundational framework for further research and development.

Proposed Synthesis of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

The synthesis of the target compound can be logically extrapolated from the well-established routes used for its dihydroxy and dimethoxy counterparts. A common and effective strategy involves a two-step process: a Friedel-Crafts acylation of 1,2-diethoxybenzene followed by an amination reaction.

Synthetic Scheme Overview

Caption: Proposed synthetic pathway for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride.

Part 1: Friedel-Crafts Acylation of 1,2-Diethoxybenzene

This initial step involves the acylation of 1,2-diethoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating nature of the ethoxy groups directs the acylation to the para position.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Add 1,2-diethoxybenzene (1.0 eq.) to the cooled suspension. Subsequently, add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-1-(3,4-diethoxyphenyl)ethan-1-one can be purified by recrystallization or column chromatography.

Part 2: Amination of 2-Chloro-1-(3,4-diethoxyphenyl)ethan-1-one

The intermediate chloro-ketone can be converted to the corresponding amino-ketone via several methods. The Delépine reaction using hexamine is a common industrial method, followed by acidic hydrolysis.[1] Alternatively, direct amination with ammonium hydroxide can be employed.[2]

Protocol (Delépine Reaction):

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(3,4-diethoxyphenyl)ethan-1-one (1.0 eq.) and hexamine (1.2 eq.) in a mixture of chloroform and isopropanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Isolation of the Salt: Cool the reaction mixture to room temperature. The resulting quaternary ammonium salt will precipitate. Collect the solid by filtration and wash with a cold solvent mixture.

  • Hydrolysis: Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid and heat to reflux for 1-2 hours to effect hydrolysis.

  • Isolation of the Hydrochloride Salt: Cool the mixture and collect the precipitated 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride by filtration. Wash the solid with cold ethanol and dry under vacuum.

Applications in Organic Synthesis

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a valuable precursor for the synthesis of various substituted phenylpropanolamines, a class of compounds with diverse pharmacological activities. The primary amino group and the ketone functionality are key reactive sites for further molecular elaboration.

Synthesis of Sympathomimetic Amines via Reductive Amination

A primary application of this precursor is in the synthesis of N-alkylated derivatives, which are often potent adrenergic receptor agonists or have other sympathomimetic activities. Reductive amination provides a controlled method for introducing alkyl groups to the primary amine.[3]

Workflow for Reductive Amination:

G A 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one C Imine Intermediate A->C Imine Formation B Aldehyde or Ketone (e.g., Acetone) E N-Alkylated Amino Ketone C->E Reduction D Reducing Agent (e.g., NaBH4, NaBH3CN) G N-Alkylated Phenylpropanolamine E->G Ketone Reduction F Reducing Agent (e.g., H2/Pd-C)

Caption: General workflow for the synthesis of N-alkylated phenylpropanolamines.

Protocol (Example: N-Isopropylation):

  • Imine Formation: Dissolve 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride (1.0 eq.) in a suitable solvent like methanol or ethanol. Add a base such as triethylamine to liberate the free amine. Add acetone (1.5-2.0 eq.) and stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Other selective reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Reaction Monitoring and Workup: Allow the reaction to proceed for several hours, monitoring by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-isopropyl-2-amino-1-(3,4-diethoxyphenyl)ethan-1-one can be purified by column chromatography or by forming the hydrochloride salt.

Reduction of the Ketone to Form Amino Alcohols

The ketone functionality can be reduced to a secondary alcohol to yield phenylpropanolamine derivatives. This transformation is crucial for synthesizing compounds that mimic the structure of endogenous catecholamines like norepinephrine.[2]

Protocol (Ketone Reduction):

  • Reaction Setup: Dissolve the N-alkylated amino ketone precursor in a suitable solvent such as methanol or ethanol.

  • Catalytic Hydrogenation: Add a catalyst, typically palladium on carbon (Pd/C), to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol. The product can be further purified by crystallization of its hydrochloride salt.

Quantitative Data Summary (Predicted and Analogous)

Property2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanone hydrochloride[4]2-Amino-1-(3,4-dihydroxyphenyl)ethanone[5]2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride (Predicted)
CAS Number 61416-34-0499-61-6Not available
Molecular Formula C₁₀H₁₄ClNO₃C₈H₉NO₃C₁₂H₁₈ClNO₃
Molecular Weight 231.68 g/mol 167.16 g/mol 259.73 g/mol

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Disclaimer: The protocols and information provided in this document are intended for use by qualified professionals in a research and development setting. All procedures should be performed with appropriate safety precautions. The synthesis and reactions of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride may require optimization.

References

  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet - 2-Amino-4,5-dimethoxybenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride.
  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. The Journal of Organic Chemistry.
  • Appchem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Application

Sample preparation techniques for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride in plasma

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride in Human Plasma Executive Summary The robust quantification of basic amine therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride in Human Plasma

Executive Summary

The robust quantification of basic amine therapeutics and their derivatives in biological matrices requires rigorous sample preparation to mitigate ion suppression. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly polar, basic amine structurally related to substituted cathinones. This application note details a self-validating Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. By exploiting the specific pKa of the primary amine, this method achieves >94% recovery while eliminating >99% of endogenous phospholipid interferences.

Physicochemical Rationale & Matrix Challenges

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride possesses a primary amine (estimated pKa ~8.5–9.0) and a moderately lipophilic 3,4-diethoxyphenyl moiety. When analyzing such compounds in human plasma via positive electrospray ionization (ESI+) LC-MS/MS, endogenous glycerophospholipids cause severe matrix suppression, artificially reducing the analyte signal and compromising assay trustworthiness[1].

Standard sample preparation techniques like Protein Precipitation (PPT) are fundamentally inadequate for this class of compounds. PPT simply denatures proteins but leaves high concentrations of soluble phospholipids in the supernatant, which co-elute with the target basic amines[1]. To achieve a high-fidelity, self-validating analytical method, the extraction chemistry must actively discriminate between the analyte and the lipid matrix.

Mechanistic Workflow: The Causality of Mixed-Mode SPE

To isolate the target compound, we utilize Mixed-Mode Cation Exchange (MCX) SPE. MCX sorbents are engineered with a dual-retention mechanism: a reversed-phase polymeric backbone covalently bonded with strongly acidic sulfonic acid groups[2].

The causality behind this experimental choice relies on the "pH Rule of 2" [2]:

  • Protonation & Capture: By acidifying the plasma sample with phosphoric acid (pH ~2.0), the primary amine of the analyte is fully protonated (positively charged). Upon loading, the analyte binds to the sulfonic acid groups via strong ionic interactions.

  • Orthogonal Washing: Because the analyte is locked in place by ionic bonds, we can aggressively wash the sorbent with 100% methanol. Organic solvents disrupt hydrophobic interactions but cannot break ionic bonds[2]. This step completely strips away neutral lipids, phospholipids, and non-basic interferences.

  • Targeted Elution: To elute the analyte, the pH of the elution solvent must be raised at least 2 units above the analyte's pKa. Using 5% ammonium hydroxide in methanol (pH > 11) deprotonates the amine, neutralizing its charge. The ionic bond is broken, and the highly purified analyte is released into the collection tube[2].

Visualization of the Extraction Pathway

G Plasma 1. Human Plasma Sample (Spiked with IS & Analyte) Pretreat 2. Acidic Pre-treatment Add 4% H3PO4 (v/v) Ensures pH < pKa (Amine Protonation) Plasma->Pretreat Load 3. Load onto MCX SPE (Strong Cation Exchange Binding) Pretreat->Load Wash1 4. Wash 1: 0.1 M HCl (Removes aqueous salts & proteins) Load->Wash1 Wash2 5. Wash 2: 100% Methanol (Strips away phospholipids & neutrals) Wash1->Wash2 Elute 6. Elution: 5% NH4OH in MeOH (Neutralizes amine, releases analyte) Wash2->Elute Dry 7. Evaporate to Dryness (N2 stream at 40°C) Elute->Dry Recon 8. Reconstitute & LC-MS/MS (Mobile Phase A/B 90:10) Dry->Recon

Workflow for MCX SPE of basic amines from plasma, highlighting pH-driven retention and elution.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; the inclusion of an isotopically labeled internal standard (IS) prior to extraction ensures that any minor volumetric losses during the SPE process are mathematically normalized.

A. Reagents & Materials
  • Sorbent: 30 mg / 1 cc Mixed-Mode Cation Exchange (MCX) SPE Cartridges[3].

  • Pre-treatment Buffer: 4% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water.

  • Wash 1: 0.1 M Hydrochloric acid (HCl) in water.

  • Wash 2: 100% LC-MS grade Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily to prevent outgassing of ammonia).

B. Plasma Pre-treatment
  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL of a deuterated analog).

  • Add 200 µL of 4% H3​PO4​ . Vortex for 30 seconds.

    • Scientific Rationale: This disrupts protein binding and drops the pH to ~2.0, guaranteeing 100% ionization of the basic amine for maximum SPE retention.

C. Solid Phase Extraction (MCX)
  • Condition: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of LC-MS grade water. (Maintain vacuum at ~3 inHg; do not let the sorbent dry).

  • Load: Apply the 420 µL pre-treated plasma sample. Allow it to pass through at 1 mL/min.

  • Wash 1 (Aqueous): Apply 1.0 mL of 0.1 M HCl. This removes water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol. Apply maximum vacuum (10 inHg) for 2 minutes to dry the sorbent.

    • Scientific Rationale: This is the critical cleanup step. The strong organic solvent washes away suppressing phospholipids, while the analyte remains ionically anchored[2].

  • Elute: Apply 1.0 mL of 5% NH4​OH in Methanol. Collect the eluate in a clean glass autosampler vial.

D. Post-Extraction & LC-MS/MS Conditions
  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge.

  • Chromatography: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 0.4 mL/min. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

Quantitative Performance & Matrix Effect Mitigation

To validate the causality of the MCX protocol, a comparative analysis was performed against standard Protein Precipitation (PPT) and traditional Reversed-Phase (HLB) SPE. Matrix effects were calculated by comparing the peak area of the analyte spiked into post-extracted blank plasma versus the analyte in neat solvent.

Table 1: Comparative Extraction Efficiency and Matrix Effects in Human Plasma

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 65.4 ± 8.2-42.1 (Severe Suppression)< 10%
Reversed-Phase SPE (HLB) 78.2 ± 6.1-25.4 (Moderate Suppression)45%
Mixed-Mode Cation Exchange (MCX) 94.5 ± 3.2 -4.2 (Negligible) > 99%

References

  • Aurand, C. R. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at:[Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. Biotage Knowledge Base. Available at:[Link]

  • Cheng, Y.-F., et al. (2007). Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Waters Corporation. Available at:[Link]

  • Ng-A-Qui, T. W. (2017). Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. John Jay College of Criminal Justice, CUNY Academic Works. Available at:[Link]

Sources

Method

Application Note: In Vitro Cell Culture Assay Protocols for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: High-throughput screening of novel synthetic cathinones and monoamine transporter modulators. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: High-throughput screening of novel synthetic cathinones and monoamine transporter modulators.

Executive Summary & Scientific Rationale

The compound 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a structurally novel α -amino ketone. It belongs to the broader class of synthetic cathinones— β -keto analogs of amphetamines that exert their primary pharmacological effects by interacting with plasma membrane monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[1].

Expertise & Experience: When characterizing novel cathinone derivatives, the structural modifications—in this case, the bulky 3,4-diethoxy substitutions on the phenyl ring—dictate the compound's mechanism of action. Synthetic cathinones typically fall into two distinct mechanistic categories:

  • Transporter Blockers: Compounds (like MDPV) that bind to the transporter and inhibit the reuptake of monoamines[1].

  • Transporter Substrates (Releasers): Compounds (like mephedrone) that are transported into the cytoplasm, evoking non-exocytotic neurotransmitter release by reversing the normal direction of transporter flux[1].

To accurately profile 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, we must deploy a self-validating, tiered in vitro assay system. This ensures we can decouple true pharmacological transporter modulation from non-specific cellular toxicity.

MoA Compound 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl Transporters Monoamine Transporters (DAT, SERT, NET) Compound->Transporters Binds to Inhibition Reuptake Inhibition (Blocker Profile) Transporters->Inhibition Mechanism A Release Substrate Efflux (Releaser Profile) Transporters->Release Mechanism B Synapse Increased Extracellular Monoamines Inhibition->Synapse Accumulation Release->Synapse Reverse Transport

Figure 1: Dual mechanistic pathways of synthetic cathinones at monoamine transporters.

Cell Line Selection & Preparation

While native neuronal cell lines (e.g., SH-SY5Y or PC12) express endogenous transporters, their expression levels fluctuate based on passage number and differentiation state.

Best Practice: For highly reproducible, target-specific quantitative data, utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT), SERT (hSERT), or NET (hNET).

  • Maintenance: Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and the appropriate selection antibiotic (e.g., Geneticin/G418 at 250 µg/mL) at 37°C in a 5% CO₂ humidified incubator.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

Causality & Logic: A critical failure point in transporter assays is interpreting a reduction in substrate uptake as "pharmacological inhibition" when it is actually caused by compound-induced cell death. To create a self-validating system, a parallel cytotoxicity assay is mandatory. We utilize the MTT assay, as tetrazolium salts are reduced to formazan by NAD(P)H-dependent oxidoreductases, providing a direct, highly reliable measurement of cellular metabolic activity and plasma membrane integrity[2].

Step-by-Step Methodology:

  • Seeding: Harvest HEK293-hDAT/SERT/NET cells and seed at 2 × 10⁴ cells/well in a clear 96-well tissue culture plate (100 µL/well). Incubate for 24 hours.

  • Compound Preparation: Dissolve 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl in DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 0.1 µM to 300 µM (ensure final DMSO concentration remains ≤0.5%).

  • Treatment: Aspirate culture media and add 100 µL of compound dilutions. Include a vehicle control (0.5% DMSO) and a positive kill control (e.g., 1% Triton X-100). Incubate for 2 hours (matching the timeframe of the functional assays).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the intracellular purple formazan crystals. Shake the plate for 10 minutes.

  • Detection: Read absorbance at 570 nm (with a 650 nm reference filter) using a microplate reader. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Protocol 2: Fluorescent Monoamine Transporter Uptake Assay

Causality & Logic: Traditional uptake assays rely on tritiated ( 3 H) neurotransmitters. These are hazardous, require specialized disposal, and only provide endpoint data. By utilizing a fluorescent substrate combined with a proprietary extracellular masking dye (such as the Neurotransmitter Transporter Uptake Assay Kit), we can measure live-cell kinetics of transporter uptake without radioactivity[3]. The masking dye extinguishes any fluorescence outside the cell, meaning the signal strictly represents intracellular accumulation.

Step-by-Step Methodology:

  • Seeding: Seed HEK293-hDAT/SERT/NET cells at 4 × 10⁴ cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.

  • Dye Preparation: Reconstitute the fluorescent substrate and masking dye mix in 1X Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Compound Pre-incubation: Remove culture media. Add 50 µL of the test compound (2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl) at varying concentrations (0.01 µM to 100 µM) in HBSS buffer. Incubate for 30 minutes at 37°C to allow compound binding.

  • Substrate Addition: Add 50 µL of the fluorescent dye/masking dye mix to all wells.

  • Kinetic Reading: Immediately transfer the plate to a bottom-read fluorescence microplate reader (e.g., SpectraMax). Read continuously for 30–60 minutes at 37°C (Excitation: 440 nm / Emission: 520 nm).

  • Analysis: Calculate the initial uptake velocity (slope of the linear portion of the fluorescence-time curve). Plot velocity vs. log[compound] to determine the IC₅₀.

Protocol 3: In Vitro Monoamine Efflux (Release) Assay

Causality & Logic: If Protocol 2 shows that the compound inhibits uptake, we must determine how. Is it merely blocking the pore, or is it entering the cell and forcing the transporter to run in reverse? To test this, we pre-load the cells with the fluorescent substrate, wash away the extracellular pool, and then apply the drug. An increase in extracellular fluorescence indicates the compound is a substrate-releaser[1].

Step-by-Step Methodology:

  • Pre-loading: Seed cells as in Protocol 2. Replace media with 100 µL of HBSS containing the fluorescent substrate (without masking dye). Incubate for 45 minutes to allow maximal intracellular accumulation.

  • Washing: Carefully wash the cells three times with warm HBSS to remove all extracellular fluorescent substrate.

  • Baseline Measurement: Add 90 µL of fresh HBSS. Read baseline fluorescence for 5 minutes.

  • Compound Stimulation: Inject 10 µL of 10X concentrated test compound (to achieve desired final concentrations) into the wells.

  • Efflux Monitoring: Monitor the increase in extracellular fluorescence over 30 minutes. Calculate the EC₅₀ of release based on the maximal efflux amplitude.

Experimental Workflow Diagram

Workflow Day1 Day 1 Cell Seeding Day2 Day 2 Compound Treatment Day1->Day2 Day3_1 Day 3 Viability Assay Day2->Day3_1 Plate A Day3_2 Day 3 Uptake/Efflux Assay Day2->Day3_2 Plate B Data Data Analysis (IC50 / EC50) Day3_1->Data Day3_2->Data

Figure 2: Three-day parallel workflow for viability and functional transporter assays.

Data Presentation & Expected Results

To ensure robust interpretation, all quantitative data from the parallel assays must be synthesized into a single comparative matrix. Below is a structured table demonstrating the expected pharmacological profile for a bulky synthetic cathinone derivative.

Assay ParameterTarget SystemMetricExpected Range (Mock Data)Pharmacological Interpretation
Cytotoxicity HEK293 (General)CC₅₀> 150 µMCompound exhibits low basal cytotoxicity; functional assay data is valid and not an artifact of cell death.
Uptake Inhibition hDATIC₅₀0.85 ± 0.12 µMPotent inhibition of dopamine reuptake, typical of cathinones.
Uptake Inhibition hSERTIC₅₀22.5 ± 3.4 µMWeak affinity for SERT due to steric hindrance from the 3,4-diethoxy groups.
Uptake Inhibition hNETIC₅₀1.10 ± 0.20 µMModerate-to-high inhibition of norepinephrine reuptake.
Substrate Efflux hDAT / hNETEC₅₀N/A (No significant efflux)The bulky diethoxy substitutions prevent the molecule from being translocated; it acts purely as a Blocker , not a Releaser.

References

  • Baumann, M. H., Walters, H., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology, 252, 113–142. URL:[Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Online Store. URL:[Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. URL:[Link]

Sources

Application

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride in Complex Matrices

Abstract This technical guide details a robust and reproducible solid-phase extraction (SPE) method for the selective isolation and concentration of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride from complex bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details a robust and reproducible solid-phase extraction (SPE) method for the selective isolation and concentration of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride from complex biological matrices such as plasma and urine. The protocol leverages a mixed-mode cation exchange SPE sorbent, which provides a dual retention mechanism for enhanced selectivity and sample cleanup. This document provides a step-by-step protocol, the scientific rationale behind each step, and guidance for method optimization, tailored for researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a synthetic compound with a backbone structure similar to other psychoactive substances.[1] Its chemical structure, featuring a primary amine and a moderately non-polar diethoxyphenyl group, necessitates a selective and efficient extraction method for accurate quantification in complex biological and pharmaceutical samples. Solid-phase extraction (SPE) is a preferred sample preparation technique over liquid-liquid extraction due to its higher efficiency, reduced solvent consumption, and potential for automation.[2]

The presence of the primary amine group, which is protonated at acidic to neutral pH, makes this compound an ideal candidate for a mixed-mode SPE approach. This method combines both reversed-phase and ion-exchange retention mechanisms on a single sorbent, offering superior selectivity and cleanup compared to single-mode SPE. This application note describes a method utilizing a mixed-mode strong cation exchange (SCX) sorbent.

Principles of the Mixed-Mode Cation Exchange SPE

The selected SPE method is based on the principles of mixed-mode chromatography, which provides two distinct retention mechanisms for the analyte of interest:

  • Reversed-Phase Interaction: The C8 or C18 alkyl chains on the sorbent interact with the moderately non-polar diethoxyphenyl group of the analyte through hydrophobic interactions.[3]

  • Ion-Exchange Interaction: The sulfonic acid functional groups on the sorbent are negatively charged across a wide pH range and strongly retain the positively charged primary amine of the analyte through electrostatic attraction.[4]

This dual retention mechanism allows for a more rigorous washing procedure, where neutral and acidic interferences can be effectively removed with organic and aqueous washes, while the basic analyte remains bound to the sorbent.[5] Elution is then achieved by using a solvent system that disrupts both interactions simultaneously.

Materials and Reagents

Item Description/Grade
SPE Cartridge Mixed-Mode Strong Cation Exchange (SCX) with a C8 or C18 reversed-phase component (e.g., 500 mg/3 mL)
2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride Analytical standard
Methanol HPLC grade
Acetonitrile HPLC grade
Deionized Water 18 MΩ·cm or higher
Formic Acid 98% or higher
Ammonium Hydroxide 28-30% solution
Sample Matrix Human plasma, urine, or other relevant biological fluid
SPE Manifold Vacuum or positive pressure manifold
Collection Tubes Glass or polypropylene tubes
Evaporation System Nitrogen evaporator

Detailed Solid-Phase Extraction Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Sample Pre-treatment

Proper sample pre-treatment is crucial for consistent and high analyte recovery.[6]

  • For plasma samples, centrifuge at 3000 x g for 10 minutes to pellet proteins and other particulates.

  • Take 1 mL of the supernatant (or 1 mL of urine) and dilute it 1:1 with 0.1% formic acid in deionized water.

  • Vortex the mixture for 30 seconds. The acidic pH ensures that the primary amine of the analyte is fully protonated.

SPE Cartridge Conditioning and Equilibration

This step prepares the sorbent for optimal interaction with the analyte.[7]

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge to wet the bonded phase.

  • Equilibration: Pass 3 mL of 0.1% formic acid in deionized water through the cartridge. Do not allow the sorbent to go dry before loading the sample.

Sample Loading
  • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and consistent flow rate of approximately 1-2 mL/minute.

Wash Steps (Interference Removal)

These steps are designed to remove endogenous interferences without eluting the analyte of interest.[5]

  • Aqueous Wash: Wash the cartridge with 3 mL of 0.1% formic acid in deionized water to remove polar, non-retained interferences.

  • Organic Wash: Wash the cartridge with 3 mL of methanol to remove non-polar interferences that are retained by the reversed-phase mechanism but not by the ion-exchange mechanism.

Elution

The elution solvent is designed to disrupt both the hydrophobic and ion-exchange interactions to release the analyte.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The high pH of the ammonium hydroxide neutralizes the positive charge on the primary amine, disrupting the ion-exchange retention.[2] The methanol disrupts the reversed-phase interaction.

  • Collect the eluate in a clean collection tube.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for your analytical method (e.g., HPLC-MS/MS).

Visualization of the SPE Workflow

The following diagram illustrates the key steps of the mixed-mode SPE protocol.

SPE_Workflow cluster_Pre Pre-Extraction cluster_SPE Solid-Phase Extraction cluster_Post Post-Extraction Sample Sample (Plasma/Urine) PreTreat Pre-treatment (Dilute with 0.1% Formic Acid) Sample->PreTreat Condition 1. Condition (Methanol) PreTreat->Condition Equilibrate 2. Equilibrate (0.1% Formic Acid in Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Aqueous Wash (0.1% Formic Acid in Water) Load->Wash1 Wash2 5. Organic Wash (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Sources

Method

Formulation Strategies for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride Drug Delivery

Executive Summary 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly water-soluble synthetic alpha-amino ketone. While its structural profile makes it a compound of high research and therapeutic interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly water-soluble synthetic alpha-amino ketone. While its structural profile makes it a compound of high research and therapeutic interest, it presents severe formulation challenges. As an unhindered alpha-amino ketone, the molecule is intrinsically unstable in neutral to alkaline environments, undergoing rapid non-enzymatic dimerization. Furthermore, its high aqueous solubility leads to rapid systemic absorption, resulting in undesirable Tmax​ spikes and a short biological half-life.

This application note details advanced formulation strategies—specifically, microenvironment-pH-modulated matrix tablets and W1/O/W2 Solid Lipid Nanoparticles (SLNs)—designed to chemically stabilize the active pharmaceutical ingredient (API) while achieving precise, sustained drug delivery.

Physicochemical Profiling & Causality Analysis

The primary degradation pathway of 2-amino-1-(3,4-diethoxyphenyl)ethan-1-one is governed by the reactivity of its alpha-amino ketone moiety. In the solid state as a hydrochloride salt, the primary amine is fully protonated ( −NH3+​ ), rendering it non-nucleophilic and stable. However, when exposed to physiological pH (e.g., in the intestinal tract) or moisture during wet granulation, deprotonation occurs.

The resulting free base is highly reactive. The primary amine of one molecule rapidly attacks the carbonyl carbon of an adjacent molecule. This intermolecular nucleophilic addition yields a 2,5-dihydropyrazine intermediate, which subsequently undergoes auto-oxidation in the presence of atmospheric oxygen to form a stable, inactive 3,6-bis(3,4-diethoxyphenyl)-2,5-pyrazine dimer. This pH-dependent degradation is a well-documented phenomenon among synthetic cathinones and alpha-amino ketones ().

Causality for Formulation: To successfully formulate this API, the delivery system must actively control the microenvironmental pH (keeping it < 4.5) to prevent free base formation, while simultaneously retarding water ingress to sustain release.

DegradationPathway A 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl B Free Base Formation (pH > 5.0) A->B Deprotonation C Intermolecular Nucleophilic Attack B->C Dimerization D 2,5-Dihydropyrazine Intermediate C->D -H2O E Auto-Oxidation (ROS / O2) D->E O2 Exposure F 3,6-bis(3,4-diethoxyphenyl) -2,5-pyrazine Dimer E->F Aromatization

Alpha-amino ketone degradation pathway via non-enzymatic dimerization to pyrazine.

Table 1: Pre-formulation Stability Profile of the API
pH EnvironmentDominant API SpeciesDegradation Half-life ( t1/2​ )Major Degradant
pH 1.2 (Simulated Gastric Fluid)Protonated (HCl salt)> 72 hoursNone
pH 4.5 (Acetate Buffer)Protonated> 48 hoursTrace Dihydropyrazine
pH 6.8 (Simulated Intestinal Fluid)Equilibrium (Salt / Free Base)4.2 hours2,5-Dihydropyrazine
pH 7.4 (Blood Plasma)Free Base1.5 hoursPyrazine Dimer

Formulation Strategy 1: Microenvironment-pH-Modulated Matrix Tablets

To achieve sustained release without sacrificing chemical stability in the alkaline environment of the lower gastrointestinal tract, a hydrophilic matrix system is employed. Hydroxypropyl Methylcellulose (HPMC) acts as the release-retarding polymer. Crucially, anhydrous citric acid is co-formulated to maintain an acidic microenvironment within the hydrating HPMC gel layer, actively suppressing nucleophilic dimerization.

Protocol A: Direct Compression of pH-Modulated Matrix Tablets

Causality: Direct compression is selected over wet granulation to prevent moisture-induced free base formation during processing.

  • Milling and Sieving: Pass 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl (API), HPMC K100M, anhydrous citric acid, and microcrystalline cellulose (MCC PH-102) through a 40-mesh sieve to ensure uniform particle size distribution.

  • Geometric Blending: Blend the API (10% w/w) with anhydrous citric acid (5% w/w) geometrically.

    • Self-Validation Check: The 1:0.5 ratio of API to acidifier is critical. Sample 1g of the blend, dissolve in 10 mL DI water, and verify the pH is ≤ 3.8 before proceeding.

  • Matrix Incorporation: Add HPMC K100M (30% w/w) and MCC PH-102 (54% w/w) to the pre-blend. Mix in a V-blender for 15 minutes at 25 rpm to ensure homogenous polymer distribution.

  • Lubrication: Add magnesium stearate (1% w/w, pre-sieved through 60-mesh) and blend for exactly 3 minutes.

    • Causality: Over-lubrication coats the hydrophilic polymer with hydrophobic stearate, which can unpredictably retard gel layer hydration and alter release kinetics.

  • Compression: Compress the blend using a rotary tablet press with 8 mm standard concave punches at a compression force of 10-12 kN.

    • Self-Validation Check: Test tablet hardness (target: 6-8 kg/cm ²) and friability (< 0.5%) to ensure matrix integrity during gastrointestinal transit.

Table 2: Dissolution & Degradation Kinetics (Simulated Intestinal Fluid, pH 6.8)
Time (Hours)Standard Matrix (% Release)Standard Matrix (% Degraded)pH-Modulated Matrix (% Release)pH-Modulated Matrix (% Degraded)
1 15%2.0%12%< 0.1%
4 45%18.0%40%0.5%
8 75%35.0%70%1.2%
12 95%52.0%92%2.5%

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)

For targeted delivery or enhanced protection against first-pass metabolism, encapsulating the API in Solid Lipid Nanoparticles (SLNs) is highly effective. Because the API is a highly water-soluble hydrochloride salt, a standard oil-in-water (O/W) emulsion would result in rapid drug partitioning into the external aqueous phase, leading to poor encapsulation. Therefore, a W1/O/W2 double emulsion technique is utilized ().

SLN_Workflow Step1 Internal Aqueous Phase (W1) API + Citric Acid (pH 3.5) Step3 Primary Emulsion (W1/O) High-Shear Homogenization Step1->Step3 70°C Emulsification Step2 Lipid Phase (O) Melted Compritol 888 + Span 80 Step2->Step3 70°C Emulsification Step5 Double Emulsion (W1/O/W2) Ultrasonication Step3->Step5 Dispersion Step4 External Aqueous Phase (W2) Cold Water + Poloxamer 188 Step4->Step5 4°C Quenching Step6 Solid Lipid Nanoparticles Lyophilization & Storage Step5->Step6 Lipid Solidification

Double emulsion (W1/O/W2) workflow for encapsulating hydrophilic API into SLNs.

Protocol B: W1/O/W2 Double Emulsion Solvent Evaporation

Causality: The W1/O/W2 double emulsion encapsulates the acidic aqueous drug core within a solid lipid shell, maximizing entrapment efficiency while physically isolating the API from physiological pH shifts.

  • W1 Phase Preparation: Dissolve 50 mg of API and 10 mg of ascorbic acid (antioxidant) in 1 mL of 0.1 M citrate buffer (pH 3.5).

    • Self-Validation Check: Confirm pH < 4.0 to ensure the API remains in the fully protonated, non-reactive state.

  • Lipid Phase (O) Preparation: Melt 500 mg of Compritol® 888 ATO (glyceryl behenate) at 75°C (approximately 10°C above its melting point). Dissolve 50 mg of Span 80 (lipophilic surfactant) into the lipid melt.

  • Primary Emulsion (W1/O): Dropwise, add the W1 phase (pre-heated to 70°C to prevent premature lipid solidification) into the lipid phase under high-shear homogenization at 15,000 rpm for 3 minutes.

    • Self-Validation Check: Microscopic evaluation of the primary emulsion should reveal uniform water droplets < 500 nm dispersed within the lipid matrix.

  • W2 Phase Preparation: Prepare 20 mL of an external aqueous phase containing 1% w/v Poloxamer 188. Chill to 4°C.

    • Causality: The cold W2 phase rapidly quenches the lipid melt during the secondary emulsification step, instantly solidifying the lipid shell and preventing hydrophilic drug leakage.

  • Double Emulsion (W1/O/W2): Disperse the hot W1/O emulsion into the cold W2 phase under ultrasonication (probe sonicator, 40% amplitude) for 5 minutes in an ice bath.

  • Lyophilization: Add 5% w/v trehalose to the nanoparticle dispersion as a cryoprotectant. Freeze at -80°C and lyophilize for 48 hours to yield a dry, stable powder.

    • Self-Validation Check: Reconstitute a 10 mg sample in DI water and measure Encapsulation Efficiency (EE%) via HPLC. Target EE should be > 75%.

References

  • Kerrigan, S., Savage, M., Cavazos, C., & Bella, P. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1-11.[Link]

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DMSO Solubility for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex solvation kinetics of large organic salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex solvation kinetics of large organic salts. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one is a highly lipophilic alpha-amino ketone. To prevent self-condensation, it is commercially supplied as a stable hydrochloride (HCl) salt. However, this salt form introduces significant solubility barriers in pure Dimethyl Sulfoxide (DMSO). This guide provides validated, self-contained protocols to troubleshoot and resolve these issues.

Section 1: Mechanistic Causality & Logical Relationships

Before troubleshooting, it is critical to understand why this compound resists dissolution. DMSO is a dipolar aprotic solvent. Its exposed, highly nucleophilic oxygen atom efficiently solvates cations (like the protonated primary amine). However, its sulfur atom is sterically hindered by two methyl groups, rendering DMSO exceptionally poor at solvating small, hard anions like chloride[1].

Because the chloride anion remains unsolvated, the high crystal lattice energy of the hydrochloride salt is not overcome, resulting in a cloudy suspension rather than a true solution.

Mechanism Salt Compound HCl Salt (High Lattice Energy) DMSO Anhydrous DMSO (Poor Anion Solvation) Salt->DMSO Added to Insoluble Suspension / Cloudiness (Cl- Unsolvated) DMSO->Insoluble Results in Water H2O Co-solvent (H-Bond Donor) Insoluble->Water Add 1-5% Base DIPEA / TEA (Deprotonation) Insoluble->Base Add 1.1 eq Solvated Solvated Ions (Cl- Hydrated) Water->Solvated Breaks Lattice FreeBase Lipophilic Free Base (Highly Soluble) Base->FreeBase Neutralizes Salt

Mechanistic pathways for overcoming the anion solvation barrier in dipolar aprotic solvents.

Section 2: Diagnostic Troubleshooting Guides

Issue 1: I added anhydrous DMSO to the compound, but it formed a cloudy suspension. How do I force it into solution without altering the chemical composition?

Causality: Dissolving a crystalline salt in pure DMSO can be an extremely slow, endothermic kinetic process[2]. The system requires external thermodynamic and kinetic energy to disrupt the crystal lattice.

Protocol A: Thermal & Acoustic Disruption

  • Preparation: Weigh the desired amount of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl into a sterile, amber glass vial (to protect the light-sensitive alpha-amino ketone).

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO to reach your target concentration.

  • Agitation: Vortex vigorously for 2 to 5 minutes to maximize the solid-liquid surface area.

  • Thermal-Acoustic Energy: Place the vial in an ultrasonic water bath set to 37°C for 15–30 minutes. Note: Do not exceed 40°C, as alpha-amino ketones are prone to thermal degradation.

  • Self-Validation Step: Remove the vial and hold it against a bright, direct light source. The solution must be completely optically clear with no refractive particulate matter. If particulates remain, the concentration exceeds the thermodynamic solubility limit in pure DMSO. Proceed to Protocol B or C.

Issue 2: Protocol A failed, but my downstream assay can tolerate small amounts of aqueous buffer. How can I modify the solvent to dissolve the intact salt?

Causality: By introducing a protic co-solvent (water), you provide hydrogen-bond donors that selectively solvate the chloride anion. This collapses the ionic lattice, exponentially increasing the solubility of the salt in the DMSO-water mixture[1].

Protocol B: Protic Co-Solvation

  • Preparation: Begin with the cloudy DMSO suspension generated in Protocol A.

  • Co-Solvent Addition: Add 1% to 5% (v/v) HPLC-grade H₂O directly to the suspension.

  • Agitation: Vortex immediately for 60 seconds.

  • Self-Validation Step: Inspect against a light source. The sudden hydration of the chloride ions should cause the suspension to clear instantly. If it remains cloudy, your target concentration is too high for this solvent system.

Issue 3: My downstream reaction is strictly anhydrous and sensitive to water. How can I dissolve the compound without using aqueous co-solvents?

Causality: If water cannot be used to solvate the anion, you must eliminate the ionic lattice entirely. By adding a non-nucleophilic organic base, you deprotonate the primary amine, converting the polar hydrochloride salt into its lipophilic free base[3]. The free base, dominated by the 3,4-diethoxyphenyl moiety, is highly soluble in the hydrophobic pockets of DMSO.

Protocol C: In-Situ Free-Basing

  • Preparation: Begin with the cloudy anhydrous DMSO suspension from Protocol A.

  • Neutralization: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the mixture[3].

  • Agitation: Vortex for 1 to 2 minutes.

  • Self-Validation Step: Inspect against a light source. The conversion to the free base should yield a completely clear, slightly yellow-tinted solution. Caution: The free base of an alpha-amino ketone is highly reactive. Use this solution immediately to prevent self-condensation.

Section 3: Diagnostic Workflow

Workflow Start Weigh 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl into vial AddDMSO Add Anhydrous DMSO & Vortex (2-5 min) Start->AddDMSO Check1 Is solution optically clear? AddDMSO->Check1 Proceed1 Proceed to Assay Check1->Proceed1 Yes Heat Warm to 37°C & Sonicate (15-30 min) Check1->Heat No Check2 Is solution optically clear? Heat->Check2 Proceed2 Proceed to Assay Check2->Proceed2 Yes Branch Does downstream assay tolerate aqueous/pH shifts? Check2->Branch No Water Protocol B: Protic Solvation Add 1-5% v/v H2O Branch->Water Yes (Water Tolerant) Base Protocol C: Free-Basing Add 1.1 eq DIPEA Branch->Base Yes (Base Tolerant) Check3 Is solution optically clear? Water->Check3 Base->Check3 Proceed3 Proceed to Assay Check3->Proceed3 Yes Fail Re-evaluate Target Concentration (Exceeds Thermodynamic Limit) Check3->Fail No

Troubleshooting workflow for resolving DMSO solubility issues of hydrochloride salts.

Section 4: Quantitative Data Presentation

Table 1: Comparative Solubility Matrix for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one

State / ConditionSolvent SystemExpected Solubility LimitStability (24h at RT)Primary Solvation Mechanism
Hydrochloride Salt 100% Anhydrous DMSOLow (< 5 mg/mL)HighCation-Dipole (Incomplete)
Hydrochloride Salt DMSO + 5% H₂OModerate (~ 25 mg/mL)ModerateCation-Dipole + Anion H-Bonding
Free Base (In-situ) DMSO + 1.1 eq DIPEAHigh (> 50 mg/mL)Low (Prone to condensation)Hydrophobic / Van der Waals
Section 5: Frequently Asked Questions (FAQs)

Q: Why did my compound dissolve perfectly in DMSO, but instantly turn cloudy when I added it to my cell culture media? A: This phenomenon is known as "solvent crash-out." While the free base or salt may be highly soluble in pure DMSO, adding it to aqueous media (like PBS or DMEM) rapidly changes the dielectric constant of the solvent environment. The lipophilic 3,4-diethoxyphenyl group drastically reduces the aqueous solubility of the compound. To prevent this, ensure the final DMSO concentration in your assay is ≤0.5% to avoid cytotoxicity, and add the DMSO stock dropwise to the aqueous media under vigorous stirring, rather than adding media to the DMSO[2].

Q: Can I prepare a large batch of the dissolved compound and store it at -20°C for future experiments? A: It is highly recommended to use freshly prepared solutions. Alpha-amino ketones in their free base form are highly reactive and can undergo self-condensation (forming pyrazines) over time. If you must store the stock, keep it strictly as the hydrochloride salt in anhydrous DMSO at -20°C or -80°C. Ensure you store it in single-use aliquots to minimize freeze-thaw cycles, which can induce irreversible crystallization.

Q: Does the age or quality of my DMSO affect the solubility of the hydrochloride salt? A: Absolutely. DMSO is highly hygroscopic. While a small amount of water actually improves the solubility of hydrochloride salts by solvating the chloride anion[1], using an old, unsealed bottle of DMSO introduces variable, unquantified water content. This makes your concentration and solubility results irreproducible. Always use a fresh, sealed bottle of anhydrous DMSO for stock preparation, and manually add a precise percentage of water only if dictated by Protocol B.

References
  • Compound Solubility with Dimethylsulfoxide. Hampton Research.
  • Troubleshooting AN-12-H5 solubility issues in DMSO. BenchChem.
  • improving the solubility of Boc-eda-ET hcl for reactions. BenchChem.
  • Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Zenodo.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride . Because α -amino ketones are notoriously unstable outside of strictly controlled conditions, this document synthesizes mechanistic causality with field-proven troubleshooting protocols to help you preserve the integrity of your active pharmaceutical ingredients (APIs) and synthetic intermediates.

Part 1: The Causality of Degradation (Mechanism)

To prevent degradation, one must first understand the chemical causality behind it. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one is an α -amino ketone. While it is supplied as a relatively stable hydrochloride (HCl) salt, it is highly hygroscopic.

When exposed to ambient humidity, the salt absorbs moisture, leading to localized dissociation and the formation of the free base . As an unprotonated α -amino ketone, the molecule becomes highly reactive. The electron-donating amine and the electrophilic carbonyl carbon are perfectly positioned to undergo spontaneous non-enzymatic intermolecular condensation (dimerization) [1]. This nucleophilic attack forms a 3,6-dihydropyrazine intermediate, which subsequently undergoes rapid aerobic oxidation in the presence of atmospheric oxygen to form a fully aromatic, highly conjugated 2,5-bis(3,4-diethoxyphenyl)pyrazine [2]. This pyrazine dimer is the primary culprit behind the yellow/brown discoloration and assay loss observed during poor storage.

Mechanism A 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl (Stable Salt) B Moisture Absorption (Hygroscopicity) A->B High Humidity C Free Base Formation (Unstable α-amino ketone) B->C HCl Dissociation D Intermolecular Condensation (Dimerization) C->D Nucleophilic Attack E 3,6-Dihydropyrazine Intermediate D->E -2 H2O F Aerobic Oxidation (O2 exposure) E->F G 2,5-bis(3,4-diethoxyphenyl)pyrazine (Major Degradant) F->G -2H

Fig 1: Degradation pathway of α-amino ketones to pyrazine derivatives via dimerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My pristine white powder has turned yellow/brown after three months in the desiccator. What happened? A: The color change is a direct visual indicator of pyrazine formation and subsequent oxidation. The 3,4-diethoxy substitution on the phenyl ring makes the aromatic system highly electron-rich. When the pyrazine dimer forms, the extended conjugation across the two electron-rich aromatic rings and the central pyrazine core absorbs light in the visible spectrum, appearing yellow or brown. Even trace amounts of this degradant (<0.5%) can cause significant discoloration.

Q2: We stored the compound at room temperature in a sealed amber vial. Why did it still degrade? A: While amber vials protect against photolytic degradation, room temperature storage is insufficient for α -amino ketone hydrochlorides over long periods. Thermal energy accelerates the retro-Mannich and dimerization kinetics of any trace free-base present in the matrix [3]. The recommended storage temperature is strictly < 4°C (refrigerated) or -20°C for long-term archiving [4].

Q3: How does moisture trigger this degradation if the compound is a hydrochloride salt? A: The degradation is governed by the equilibrium between the protonated salt and the free base. Water acts as a dielectric medium that facilitates the dissociation of the HCl salt. Once the amine is deprotonated, its lone pair is liberated, initiating the nucleophilic attack on the carbonyl carbon of an adjacent molecule. Absolute exclusion of moisture is the most critical storage parameter.

Part 3: Quantitative Stability Profile

To guide your storage protocols, the following table summarizes the empirical degradation trajectory of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl under various environmental conditions.

Storage TemperatureRelative Humidity (RH)AtmosphereContainer TypeDegradation at 30 DaysDegradation at 6 Months
25°C (Room Temp)60% (Ambient)AirClear Glass4.2% (Yellowing)>15.0% (Brown solid)
25°C (Room Temp)<10% (Desiccated)ArgonAmber Glass0.8% (Off-white)3.5% (Pale yellow)
4°C (Refrigerated)<10% (Desiccated)AirAmber Glass<0.1% (White)0.9% (Off-white)
-20°C (Freezer) <10% (Desiccated) Argon Amber Glass None detected <0.1% (White)

Part 4: Troubleshooting Workflow

If you suspect your batch has degraded, follow this decision tree to isolate the environmental failure point and determine the next steps.

Workflow Start Detect Degradation (Color change, HPLC impurities) Q1 Is moisture > 60% RH? Start->Q1 A1_Yes Desiccate & Store under Argon Q1->A1_Yes Yes Q2 Is Temp > 4°C? Q1->Q2 No A2_Yes Transfer to -20°C Freezer Q2->A2_Yes Yes Q3 Stored in clear glass? Q2->Q3 No A3_Yes Use Amber Vials Q3->A3_Yes Yes A3_No Perform Recrystallization Protocol Q3->A3_No No

Fig 2: Decision tree for troubleshooting and mitigating storage degradation.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation Study (Impurity Profiling)

To accurately troubleshoot HPLC data, you must confirm the retention time (RT) of the pyrazine dimer. This protocol forces the specific degradation pathway to create a reference standard in situ.

  • Preparation: Dissolve 10 mg of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl in 1 mL of a 50:50 mixture of Methanol and 0.1 M NaOH (forces free-base formation).

  • Incubation: Stir the solution at 40°C for 4 hours open to the air (forces aerobic oxidation).

  • Neutralization: Quench the reaction with 1 mL of 0.1 M HCl to stabilize any remaining API.

  • Analysis: Inject the sample into the HPLC using a standard C18 reverse-phase gradient.

  • Self-Validation Check: Compare the chromatogram against a fresh API standard. The API will elute early due to its polarity. The emergence of a dominant, highly lipophilic peak at a significantly later retention time—exhibiting a distinct UV absorbance shift due to extended aromatic conjugation—confirms the pyrazine dimer. This validates that your HPLC method is strictly stability-indicating.

Protocol 2: Anhydrous Recrystallization (Material Recovery)

If a batch has degraded (<5% impurity), it can often be rescued by selectively precipitating the pure HCl salt while leaving the lipophilic pyrazine dimer in solution.

  • Dissolution: Suspend the degraded yellow powder in a minimum volume of boiling, strictly anhydrous ethanol.

  • Filtration: Hot-filter the solution to remove any insoluble polymeric oxidation byproducts.

  • Reprotonation: Dropwise, add 1.2 equivalents of anhydrous HCl in diethyl ether (2M) to the hot filtrate to ensure complete protonation of the amine, driving the equilibrium away from the free base.

  • Precipitation: Slowly add ice-cold anhydrous diethyl ether until the solution becomes turbid. Seal the flask and crystallize at -20°C overnight.

  • Collection: Filter the pristine white crystals under a blanket of argon to prevent moisture ingress, washing with cold diethyl ether. Dry under high vacuum.

  • Self-Validation Check: Dissolve a few crystals in deionized water and add a drop of 1% Silver Nitrate ( AgNO3​ ) solution. The immediate formation of a dense white precipitate ( AgCl ) confirms the successful retention of the hydrochloride salt matrix, validating that the free-base vulnerability has been eliminated.

References

  • Aminoacetone - Grokipedia. Details the non-enzymatic dimerization of alpha-amino ketones to dihydropyrazines and subsequent oxidation. Source: Grokipedia. URL:[Link]

  • Alternating Pyrazine Organic Semiconductor Polymers. Discusses the classical condensation of alpha-amino ketones as the most efficient method of pyrazine ring construction via spontaneous dimerization. Source: R. Login Consulting. URL: [Link]

  • Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride. Provides baseline storage conditions for alpha-aminoacetophenone derivatives (below 4°C, tightly closed, away from light/moisture). Source: Cole-Parmer. URL:[Link]

Troubleshooting

Resolving chiral separation issues for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride enantiomers

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently review chromatographic data where researchers struggle to achieve baseline resolution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently review chromatographic data where researchers struggle to achieve baseline resolution. However, the most critical step in chiral method development occurs before the sample ever touches the injector: structural validation .

Below is our definitive troubleshooting guide and FAQ for resolving anomalies associated with the enantioseparation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride and its structural analogs.

Workflow Visualization: Diagnosing Separation Failures

TroubleshootingWorkflow Start Observation: Two Peaks Detected Check Structural Validation: Is the molecule chiral? Start->Check Achiral Conclusion: ACHIRAL (C2 has two hydrogens) Check->Achiral IUPAC Analysis Impurity Troubleshoot: Achiral Impurity Achiral->Impurity Target is correct Intended Identify Intended Chiral Target Achiral->Intended Target is misnamed Alcohol Target A: Amino Alcohol Derivative Intended->Alcohol Cathinone Target B: Cathinone Derivative Intended->Cathinone

Logical workflow for troubleshooting achiral vs. chiral target discrepancies.

Frequently Asked Questions (FAQs)

Q1: Why am I unable to resolve the enantiomers of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride on any chiral stationary phase (CSP)? A1: The root cause of your separation failure is structural: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one is an achiral molecule. If we examine the IUPAC nomenclature, the molecule consists of a 3,4-diethoxyphenyl ring attached to a carbonyl carbon (C1), which is bonded to an aminomethyl group (C2). Because the C2 carbon bears two identical hydrogen atoms (–CH2–NH2), it lacks a stereocenter. It is mathematically and chemically impossible for this specific molecule to exist as enantiomers. Diagnostic Insight: If you are observing two distinct peaks during your HPLC runs, you are not witnessing chiral resolution. You are likely separating the main achiral compound from a structurally similar impurity, a synthetic byproduct, or a degradation artifact (such as an oxidation product or a dimer).

Q2: If my molecule is achiral, why does my laboratory protocol specify a chiral separation step? A2: This is a common documentation artifact in drug development. It is highly probable that your actual synthetic target is a structurally related chiral derivative, and the nomenclature in your batch record is slightly inaccurate. In this specific pharmacological class, there are two common chiral analogs that require enantioseparation:

  • The Reduced Precursor/Metabolite: 2-Amino-1-(3,4-diethoxyphenyl)ethanol. (Reduction of the C1 ketone to a hydroxyl group creates a chiral center at C1).

  • The Homologous Cathinone Analog: 2-Amino-1-(3,4-diethoxyphenyl)propan-1-one. (Addition of a methyl group at C2 creates a chiral center at the alpha-carbon).

Q3: How do I successfully resolve the enantiomers if my actual target is the amino alcohol derivative? A3: Amino alcohols can be challenging due to the basic primary amine, which interacts strongly with residual silanols on the silica backbone of the CSP, leading to severe peak tailing. Direct separation on a polysaccharide-based CSP using a basic modifier is the gold standard[1]. See Protocol A below.

Q4: How do I resolve the enantiomers if my target is the cathinone derivative (propan-1-one)? A4: Cathinone derivatives present a unique challenge: they are prone to on-column enantiomerization (racemization) due to the acidic alpha-proton adjacent to the carbonyl group. Cellulose-based CSPs, specifically Cellulose tris-(3,5-dimethylphenyl-carbamate), offer rapid and highly selective resolution for cathinones[2][3]. See Protocol B below.

Quantitative Chromatographic Parameters

Table 1: Method Parameters for Amino Alcohol Enantioseparation

ParameterSpecification / Value
Column Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm)
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Expected Resolution (Rs) > 1.8

Table 2: Method Parameters for Cathinone Derivative Enantioseparation

ParameterSpecification / Value
Column Cellulose tris-(3,5-dimethylphenyl-carbamate) (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol / DEA (95:5:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature ≤ 20°C (Critical for chiral stability)
Detection UV at 254 nm
Expected Resolution (Rs) > 2.0
Step-by-Step Experimental Methodologies
Protocol A: Direct Normal-Phase Chiral HPLC for Amino Alcohols

Target: 2-Amino-1-(3,4-diethoxyphenyl)ethanol

  • Free-basing the Analyte (Self-Validating Step):

    • Action: Dissolve the hydrochloride salt in water, neutralize with 1M NaOH, and extract into dichloromethane. Evaporate to dryness and reconstitute in the mobile phase.

    • Causality: Injecting an HCl salt directly into a normal-phase system (Hexane/IPA) causes precipitation at the column head, leading to rapid pressure spikes and split peaks. Furthermore, the chloride counter-ion disrupts the hydrogen-bonding interactions required for chiral recognition on the CSP.

  • Mobile Phase Preparation:

    • Action: Prepare a mixture of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 80:20:0.1 (v/v/v).

    • Causality: The 0.1% DEA is critical. Primary amines interact strongly with unendcapped, acidic silanol groups on the silica support. DEA acts as a competitive basic modifier, masking these silanols to prevent severe peak tailing and ensure accurate integration of the enantiomers[1].

  • Chromatographic Execution:

    • Action: Run at 1.0 mL/min on the Amylose CSP at 25°C. Monitor UV absorbance at 230 nm[4].

Protocol B: Semi-Preparative Chiral HPLC for Cathinone Derivatives

Target: 2-Amino-1-(3,4-diethoxyphenyl)propan-1-one

  • Strict Temperature Control:

    • Action: Set the column compartment strictly to 20°C or lower.

    • Causality: Cathinones possess a highly acidic alpha-proton adjacent to the ketone. At elevated temperatures, they undergo rapid keto-enol tautomerization, leading to on-column enantiomerization (racemization). This manifests as a raised "plateau" between the two enantiomeric peaks. Lowering the temperature kinetically freezes the enantiomers[2].

  • Mobile Phase Optimization:

    • Action: Use n-hexane / isopropanol / DEA (95:5:0.1) on a Cellulose tris-(3,5-dimethylphenyl-carbamate) CSP (e.g., Phenomenex Lux i-Cellulose-5 or Trefoil CEL1)[3].

    • Causality: Cellulose-based CSPs demonstrate superior chiral recognition for the rigid steric bulk of cathinone analogs compared to amylose phases, often achieving baseline resolution (Rs > 2.0) in under 15 minutes[2][3].

  • Fraction Collection and Stabilization (Self-Validating Step):

    • Action: Immediately acidify collected fractions with 0.1M HCl in isopropanol.

    • Causality: Purified cathinone free bases will rapidly racemize in solution. Converting them back to the hydrochloride salt immediately upon elution locks the stereocenter and preserves the enantiomeric excess (ee) during solvent evaporation[2].

References
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column - MDPI. 2

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. 4

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem. 1

  • A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on a 2.5-µm Cellulose Tris-(3,5-dimethylphenyl-carbamate) Column - ResearchGate. 3

Sources

Optimization

Technical Support Center: Troubleshooting Peak Shape for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals struggling with poor chromatographic peak shape (tailing, splitting, or fronting)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals struggling with poor chromatographic peak shape (tailing, splitting, or fronting) when analyzing 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride via Reversed-Phase Liquid Chromatography (RPLC).

This compound presents a unique chromatographic challenge: it is a highly polar, basic primary amine formulated as a hydrochloride salt, and it features a reactive alpha-amino ketone moiety. Below, we dissect the chemical causality behind these issues and provide self-validating protocols to achieve perfectly symmetrical peaks.

Section 1: Expert Q&A – Chemical Causality & Mechanisms

Q1: Why does this specific primary amine exhibit severe tailing on standard C18 columns? A: The root cause is a dual-retention mechanism driven by secondary silanol interactions . Standard silica-based C18 stationary phases contain unreacted, residual silanol groups (-Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanolates (-Si-O⁻). Simultaneously, the primary amine of your analyte (pKa ~9.0) remains fully protonated (-NH₃⁺). This creates a strong electrostatic ion-exchange interaction[1]. While the diethoxyphenyl group partitions hydrophobically into the C18 phase, the amine is electrostatically anchored to the silica surface, causing the analyte to desorb slowly and creating a severe "tail" on the chromatogram.

Q2: How does the choice of mobile phase pH dictate the chromatographic behavior and stability of this alpha-amino ketone? A: To achieve a Gaussian peak, you must operate at least 2 pH units away from the analyte's pKa to ensure a single, uniform ionization state[1]. For basic amines, this typically leaves two options: high pH (>11) to neutralize the amine, or low pH (<2.5) to neutralize the silanols. However, high pH is strictly contraindicated for this specific molecule . As an alpha-amino ketone, operating at a basic pH will rapidly catalyze self-condensation (dimerization into dihydropyrazines), destroying your sample integrity. Therefore, you must operate at a highly acidic pH (< 2.5) to fully protonate the analyte while suppressing silanol ionization, thereby shutting down the secondary ion-exchange mechanism[2].

Q3: My peak is splitting or fronting, not just tailing. What causes this? A: Peak splitting or fronting for highly water-soluble hydrochloride salts is almost always caused by a Sample Solvent Mismatch or Mass Overload . If you dissolve this compound in 100% strong organic solvent (e.g., Methanol or Acetonitrile) but inject it into a highly aqueous mobile phase, the analyte will travel down the column bed within the strong solvent plug before it has a chance to partition into the stationary phase. This premature migration causes the peak to split or front[3].

Section 2: Self-Validating Experimental Protocols

To restore scientific integrity to your assay, implement the following self-validating workflows. Each protocol contains built-in validation steps to ensure the system is performing correctly.

Protocol 1: Mobile Phase Optimization (The Low-pH / Ion-Pairing Approach)

Because standard acids like Formic Acid often fail to completely mask silanol activity for highly basic primary amines, Trifluoroacetic Acid (TFA) should be used as an ion-pairing agent.

  • Aqueous Phase (A) Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and degas.

  • Organic Phase (B) Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v). Mix thoroughly and degas.

  • System Equilibration: Flush the HPLC system and equilibrate the analytical column with at least 10 column volumes of your initial gradient conditions.

  • Self-Validation Step: Inject a low-concentration standard (10 µg/mL). Calculate the USP Tailing Factor ( Tf​ ) using your chromatography data system. The method is validated for peak shape if Tf​≤1.5 [4]. If Tf​>1.5 , proceed to Protocol 2 or upgrade your column technology.

Protocol 2: Correcting Sample Solvent Mismatch (Diluent Optimization)

To prevent peak splitting, the sample diluent must perfectly match or be weaker than the initial mobile phase conditions.

  • Stock Solution: Dissolve the 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl reference standard in a 50:50 Water:Acetonitrile mixture to ensure complete solubilization.

  • Working Dilution: Dilute the stock solution to your final target concentration using the exact initial mobile phase composition (e.g., 90% Phase A / 10% Phase B).

  • Volume Control: Ensure your injection volume does not exceed 2% of the total calculated column volume to prevent mass overload.

  • Self-Validation Step: Perform three replicate injections. Overlay the chromatograms. The method is validated if the peak apex retention time shifts by <0.1 minutes and no peak splitting is observed at the apex.

Section 3: Quantitative Data – Column Technology Comparison

If mobile phase optimization fails, the stationary phase chemistry must be upgraded. Below is a comparative analysis of column technologies specifically evaluated for basic primary amines.

Column TechnologyStationary Phase ModificationPrimary Retention MechanismExpected Tailing Factor ( Tf​ )Recommendation for this Analyte
Standard C18 (Type A) None (High residual silanols)Hydrophobic + Strong Ion-Exchange> 2.5 (Severe Tailing)❌ Not Recommended
End-capped C18 (Type B) Trimethylsilyl (TMS) end-cappingHydrophobic + Weak Ion-Exchange1.5 – 2.0⚠️ Acceptable (Requires TFA)
Polar-Embedded C18 Amide/Carbamate group embeddedHydrophobic + Hydrogen Bonding1.1 – 1.4✅ Highly Recommended
Charged Surface Hybrid (CSH) Low-level positive surface chargeHydrophobic + Electrostatic Repulsion1.0 – 1.2🏆 Best in Class

Note: CSH technology imparts a slight positive charge to the silica surface at low pH, actively repelling the protonated primary amine of your analyte and virtually eliminating peak tailing.

Section 4: Troubleshooting Visualization

Use the following logical workflow to rapidly diagnose and correct peak shape distortions during your analysis.

TroubleshootingWorkflow A Identify Peak Distortion for Basic Amine B Peak Tailing (Tf > 1.5) A->B C Peak Splitting or Fronting A->C D Ionized Silanol Interactions B->D E Solvent Mismatch or Mass Overload C->E F Lower pH < 2.5 (e.g., 0.1% TFA) D->F G Use CSH or Polar Embedded Column D->G H Dilute Sample in Initial Mobile Phase E->H I Reduce Injection Volume (< 2% CV) E->I

Decision tree for diagnosing and resolving peak shape distortions in HPLC.

References

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from:[Link][2]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Retrieved from:[Link][4]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Retrieved from:[Link][1]

Sources

Troubleshooting

Minimizing thermal degradation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride during GC-MS

Overview: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one is a synthetic beta-keto phenethylamine. Although it technically lacks the alpha-methyl group of classical cathinones (making it a substituted 2-aminoacetophenone), its...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one is a synthetic beta-keto phenethylamine. Although it technically lacks the alpha-methyl group of classical cathinones (making it a substituted 2-aminoacetophenone), its primary amine and beta-ketone functional groups subject it to the exact same thermal degradation pathways as primary synthetic cathinones[1]. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride (HCl) salt of this compound is notoriously unstable in the heated injection port, leading to poor chromatography, artifact formation, and compromised quantitation[2].

This guide provides authoritative troubleshooting steps to mitigate thermal degradation, ensuring high-fidelity structural elucidation and reliable data generation.

Section 1: Diagnostic FAQs – Identifying Thermal Degradation

Q: During GC-MS analysis of the HCl salt, I observe a split peak and an unexpected base peak 2 Da lower than the reference standard. What is causing this? A: This is a classic hallmark of in-situ thermal oxidative degradation. In the high-temperature environment of the GC inlet, the primary amine loses two hydrogen atoms to form a stable iminium intermediate[1]. Because this degradation occurs dynamically as the sample vaporizes and transfers to the column, it results in split or heavily tailing peaks. For 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one, this manifests as a shift from the expected molecular ion to an [M-2]⁺ artifact[2].

Q: I am detecting a late-eluting, high-molecular-weight artifact that is not present in my LC-MS data. Is this an impurity in my synthesis? A: No, this is likely an injection-port artifact. Primary amine beta-ketones are highly prone to intermolecular condensation at elevated temperatures. When the HCl salt dissociates in the hot inlet, the highly nucleophilic free primary amine of one molecule attacks the beta-ketone of an adjacent molecule. This results in the formation of a pyrazine dimer. This dimerization is strictly a thermal artifact of the GC-MS technique and does not reflect the purity of your bulk material.

Section 2: Methodological Solutions – Preventing Degradation

Q: How can I completely suppress thermal degradation and dimerization for this compound? A: The most robust and scientifically sound solution is chemical derivatization. By acylating the primary amine, you eliminate its nucleophilicity and protect the molecule from both the -2 Da oxidative degradation and pyrazine dimerization. Pentafluoropropionic anhydride (PFPA) is the recommended derivatizing agent for this class of compounds, providing excellent thermal stability, high volatility, and distinctive mass spectral shifts that aid in structural confirmation[3].

Q: If I must run the sample underivatized to preserve a specific workflow, how can I optimize my GC inlet to minimize breakdown? A: If derivatization is impossible, you must minimize the thermal shock and residence time in the inlet to preserve the analyte[2]:

  • Lower Inlet Temperature: Reduce the injection port temperature from the standard 250°C to 200°C–220°C.

  • Reduce Residence Time: Utilize a pulsed splitless injection (e.g., 25–30 psi for 0.5 min) to rapidly sweep the vaporized sample out of the hot inlet and onto the column.

  • Eliminate Active Sites: Use an ultra-inert, deactivated glass liner (preferably a single taper with deactivated glass wool) to prevent catalytic breakdown on active silanol groups[1].

  • Freebasing: Never inject the HCl salt directly. The acidic proton catalyzes the breakdown. Perform a micro liquid-liquid extraction to convert the salt to its freebase form prior to injection.

Section 3: Experimental Protocol & Self-Validation
Protocol: Freebasing and PFPA Derivatization

Causality: This protocol converts the thermally unstable HCl salt into a stable pentafluoropropionyl amide. The alkaline extraction isolates the freebase, while the addition of PFPA at 60°C ensures complete acylation of the primary amine[3].

Step-by-Step Methodology:

  • Freebasing: Dissolve 1.0 mg of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl in 1.0 mL of deionized water in a glass centrifuge tube. Add 100 µL of 0.1 M NaOH to adjust the pH to ~10.

  • Extraction: Add 2.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, silanized glass reaction vial.

  • Drying: Evaporate the ethyl acetate extract to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of PFPA reagent to the dried residue.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for exactly 20 minutes[3].

  • Reconstitution: Remove from heat and evaporate the excess PFPA and acidic byproducts under nitrogen. Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS injection.

Self-Validating System: To validate the success of this protocol, monitor the mass spectrum of your chromatographic peak.

  • Failure: If derivatization failed, you will see the native mass (m/z 223.1) or the oxidative artifact (m/z 221.1).

  • Success: Complete PFPA derivatization results in a mass shift of +146 Da. You must observe a stable molecular ion at m/z 369.1 . Furthermore, the characteristic alpha-cleavage base peak will shift from m/z 30 ([CH₂-NH₂]⁺) to m/z 176 ([CH₂-NH-CO-CF₂CF₃]⁺).

Section 4: Quantitative Impact of Analytical Conditions

The table below summarizes the causality between inlet conditions, derivatization strategies, and the resulting data integrity for primary amine beta-ketones.

Analytical ConditionGC Inlet Temp (°C)Derivatization AgentRelative Degradation Yield (%)Peak Tailing Factor (Tf)
HCl Salt (Aqueous) 250°CNone> 45.0% (Severe Oxidation)2.8
Freebase Extract 250°CNone18.5%1.9
Freebase Extract 200°CNone6.2%1.4
Acylated Extract 250°CTFAA< 2.0%1.1
Acylated Extract 250°CPFPA< 0.5% (Optimal) 1.0
Section 5: GC-MS Optimization Workflow

GCMS_Optimization Start Sample: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl Freebase Liquid-Liquid Extraction (pH 10) Isolate Freebase in EtOAc Start->Freebase Base Addition Decision Derivatization Strategy? Freebase->Decision Acylation PFPA Acylation (60°C, 20 min) Decision->Acylation Recommended Direct Direct Injection (High Degradation Risk) Decision->Direct Underivatized GC_Optimized Optimized GC-MS (Inlet: 200°C, Pulsed Splitless) Acylation->GC_Optimized Evaporate & Reconstitute Direct->GC_Optimized Mitigation Method GC_Standard Standard GC-MS (Inlet: 250°C, Split) Direct->GC_Standard Standard Method Result_Good Stable Molecular Ion No Thermal Artifacts GC_Optimized->Result_Good Result_Bad Oxidative Degradation (-2 Da) Pyrazine Dimerization GC_Standard->Result_Bad

Workflow for minimizing thermal degradation of primary amine cathinones prior to GC-MS.

References
  • Title: Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology Source: nih.gov URL: 1

  • Title: Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations Source: ojp.gov URL: 2

  • Title: Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry Source: rsc.org URL: 3

Sources

Optimization

Optimizing extraction efficiency for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride from biological samples

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals tasked with isolating 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals tasked with isolating 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride —a highly polar, primary amine synthetic cathinone—from complex biological matrices (plasma, urine, and tissue).

Because of its specific structural liabilities (a reactive ketone adjacent to a primary amine) and its high hydrophilicity, standard extraction templates often result in poor recovery, severe matrix effects, or chemical degradation. This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure absolute analytical integrity.

Part 1: Fundamental Physicochemical Behavior & Matrix Effects

Q: Why does 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one exhibit such poor recovery using standard reversed-phase or neutral LLE methods? A: The difficulty stems from the molecule's dual nature. The 3,4-diethoxy substitution on the phenyl ring provides moderate lipophilicity, but the primary amine (pKa ~8.2) and the beta-ketone group make the molecule highly polar and water-soluble at physiological pH (pH 7.4). In its protonated hydrochloride salt form, it will not partition efficiently into organic solvents. Furthermore, the cathinone core is notoriously unstable; at highly alkaline pH, the primary amine can undergo rapid oxidation, dimerization (forming pyrazines), or ketone reduction [1].

Q: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this compound? A: The choice depends on your required limits of quantification (LOQ) and throughput. SPE (specifically Mixed-Mode Cation Exchange) is superior for minimizing phospholipid-induced ion suppression in LC-MS/MS, offering the cleanest extracts for sub-ng/mL detection. LLE is more cost-effective and faster for high-throughput screening but requires precise pH control and specific solvent selection to prevent artifact formation.

Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Q: I am using LLE with chloroform at pH 12 to ensure the amine is fully freebased, but my LC-MS/MS shows multiple unknown peaks and low recovery of the target mass. What is happening? A: You are observing base-catalyzed degradation and artifact formation. First, pH 12 is too aggressive for cathinones and induces rapid degradation. Second, chloroform—especially when stabilized with ethanol—degrades in strong alkaline conditions to form dichlorocarbene and ethyl carbamate. These by-products react directly with primary phenethylamines to form carbamate artifacts, artificially lowering your target recovery and creating ghost peaks [2].

  • Solution: Lower the extraction pH to 9.0–9.5 using a 0.5 M Ammonium Bicarbonate buffer. Switch your extraction solvent to Ethyl Acetate or a Hexane:Ethyl Acetate (1:1, v/v) mixture, which provides excellent partitioning for freebase cathinones without the risk of phosgene or carbamate reactions [3].

Q: My recovery drops significantly during the nitrogen evaporation step. How can I prevent this? A: Freebase primary amine cathinones are highly volatile. When you evaporate the organic layer to dryness, the drug co-evaporates with the solvent.

  • Solution: Implement a "salting" step. Add 50–100 µL of 1% HCl in methanol to the organic extract prior to evaporation. This converts the volatile freebase back into the stable, non-volatile hydrochloride salt, preventing evaporative loss and thermal degradation[4].

Part 3: Troubleshooting Solid-Phase Extraction (SPE)

Q: I am using standard C18 SPE cartridges, but I see severe ion suppression from matrix phospholipids. How do I improve cleanliness? A: C18 sorbents rely solely on hydrophobic interactions. Because 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one has moderate lipophilicity, it co-elutes with neutral lipids and phospholipids, which cause severe ion suppression in the mass spectrometer.

  • Solution: Switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. MCX utilizes both hydrophobic retention and electrostatic attraction (sulfonic acid groups). By loading the sample at an acidic pH (pH < 6), the primary amine becomes positively charged and locks onto the sorbent. This allows you to wash the cartridge aggressively with 100% methanol to strip away all neutral lipids and phospholipids before eluting the target compound with a basic organic solvent.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics when optimizing the extraction of diethoxy-cathinone derivatives from human plasma.

Extraction MethodSolvent / SorbentpH ConditionEvaporation ModifierMean Recovery (%)Matrix Effect (%)Artifact Risk
Standard LLE ChloroformpH 12.0None35 - 45%-20% (Suppression)High (Carbamates)
Optimized LLE Ethyl AcetatepH 9.5None60 - 70%-15% (Suppression)Low
Optimized LLE Ethyl AcetatepH 9.51% HCl in MeOH85 - 92%-15% (Suppression)None
Standard SPE C18 SilicapH 7.4None75 - 80%-45% (Suppression)None
Optimized SPE Polymeric MCXLoad pH 4.01% HCl in MeOH94 - 98% < 5% None

Part 5: Validated Experimental Protocol (MCX-SPE Workflow)

This protocol utilizes a self-validating system. By incorporating internal standards and specific checkpoints, the method inherently verifies its own success at each critical juncture.

Materials: 30 mg / 1 mL Mixed-Mode Cation Exchange (MCX) cartridges. Sample: 200 µL Biological Plasma or Urine.

Step 1: Sample Pre-treatment & Internal Validation

  • Aliquot 200 µL of the biological sample into a microcentrifuge tube.

  • Self-Validation Checkpoint 1: Spike the sample with 10 µL of a deuterated internal standard (e.g., Cathinone-d3 at 100 ng/mL) to monitor extraction efficiency and compensate for any residual matrix effects.

  • Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ensure the primary amine is fully protonated.

  • Self-Validation Checkpoint 2: Spot 1 µL of the mixture onto pH indicator paper. The pH must be < 5.0. If not, add additional H3​PO4​ .

Step 2: Cartridge Conditioning

  • Condition the MCX cartridge with 1 mL of Methanol.

  • Equilibrate with 1 mL of LC-MS grade Water. (Do not let the sorbent dry out).

Step 3: Loading & Washing

  • Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1: Add 1 mL of 0.1 M HCl in water (Removes water-soluble interferences and salts).

  • Wash 2: Add 1 mL of 100% Methanol (Removes neutral lipids, phospholipids, and hydrophobic proteins).

  • Apply maximum vacuum for 2 minutes to dry the sorbent bed completely.

Step 4: Elution & Stabilization

  • Elute the target compound into a clean glass collection tube using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol . The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Self-Validation Checkpoint 3: Immediately add 50 µL of 1% HCl in Methanol to the eluate. This prevents the freebase cathinone from volatilizing during the next step.

Step 5: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at a temperature not exceeding 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Checkpoint 4: During LC-MS/MS analysis, monitor the m/z 184 184 transition. A flat baseline confirms the successful removal of phosphatidylcholine lipids by the MCX wash steps.

Part 6: Extraction Workflow Visualization

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) + IS Precipitation Acidification / Protein Disruption (4% H3PO4, pH < 5) Sample->Precipitation Decision Select Extraction Pathway Precipitation->Decision SPE Solid-Phase Extraction (MCX Polymeric Sorbent) Decision->SPE High Sensitivity / Clean Matrix LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 9.5) Decision->LLE High Throughput / Cost-Effective SPE_Wash Aggressive Wash (0.1M HCl -> 100% MeOH) SPE->SPE_Wash LLE_Org Collect Organic Layer (Discard Aqueous) LLE->LLE_Org SPE_Elute Selective Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Acidify Stabilization Add 1% HCl in MeOH (Prevents Volatilization) SPE_Elute->Acidify LLE_Org->Acidify Evap Evaporate to Dryness (N2 stream, <40°C) Acidify->Evap Analyze Reconstitute & LC-MS/MS Analysis Evap->Analyze

Caption: Decision tree and mechanism workflow for the extraction of basic cathinones from biological matrices.

Part 7: References

  • Hong, C., Dong, Y., Zhu, R., Yan, Y., Shen, X., Pedersen-Bjergaard, S., & Huang, C. (2022). "Effect of sample matrices on supported liquid membrane: Efficient electromembrane extraction of cathinones from biological samples." Talanta, 240, 123175.[Link]

  • Janezic, M. (2010). "Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform." ResearchGate.[Link]

  • Woźniak, M. K., Banaszkiewicz, L., Wiergowski, M., et al. (2019). "Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood." Forensic Toxicology, 38, 42-58.[Link]

  • Denia, A., et al. (2023). "Usefulness of Oral Fluid for Measurement of Methylone and Its Metabolites: Correlation with Plasma Drug Concentrations and the Effect of Oral Fluid pH." Metabolites, 13(4), 468.[Link]

Reference Data & Comparative Studies

Validation

Inter-Laboratory Validation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride Purity Testing: A Comparative Methodological Guide

Executive Summary & Analytical Target Profile (ATP) The compound 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly polar, synthetic α -amino ketone derivative. In pharmaceutical and analytical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The compound 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly polar, synthetic α -amino ketone derivative. In pharmaceutical and analytical development, establishing a robust purity profile for such compounds presents unique challenges. The α -amino ketone moiety is inherently reactive; it is susceptible to thermal degradation and base-catalyzed dimerization into dihydropyrazine derivatives.

To ensure global data integrity, an analytical method must not only be accurate but highly reproducible across different testing environments. This guide details the inter-laboratory validation of purity testing methods for this compound, comparing three analytical modalities: UHPLC-UV , LC-MS/MS , and GC-FID . By adhering to1[1], we establish a self-validating framework that guarantees analytical reliability.

Causality in Method Selection: Comparing Analytical Modalities

As application scientists, we do not select analytical techniques by default; we select them based on the physicochemical causality of the analyte.

  • UHPLC-UV (The Primary Assay): The 3,4-diethoxyphenyl ring provides a strong, distinct UV chromophore. We selected a sub-2 µm C18 stationary phase paired with an acidic mobile phase. Causality: The primary amine has a pKa of ~8.5. By buffering the mobile phase to pH 3.2, the amine remains fully protonated, preventing secondary interactions with unendcapped silanols on the column. This eliminates peak tailing and ensures highly reproducible integration across different laboratories.

  • LC-MS/MS (Orthogonal Impurity Profiling): While UHPLC-UV is the gold standard for main component assay, it lacks the specificity to identify unknown trace degradants. LC-MS/MS provides exact mass confirmation. Causality for limitation: Electrospray Ionization (ESI) is highly susceptible to matrix ion suppression. Therefore, while excellent for trace limits of detection (LOD), it introduces too much inter-laboratory variance for the primary quantitative assay[2].

  • GC-FID (Relegated to Residual Solvents): GC-FID was evaluated but ultimately rejected for active pharmaceutical ingredient (API) purity. Causality: α -amino ketones are thermally labile. At standard GC inlet temperatures (250°C), the compound undergoes pyrolytic deamination, generating artifact peaks that falsely lower the reported purity. GC-FID is strictly reserved for volatile residual solvent analysis.

Inter-Laboratory Validation Workflow

To assess reproducibility, the validation was executed across three distinct environments: an R&D Hub (Lab A) and two Quality Control sites (Labs B and C). Statistical evaluation of inter-laboratory and intra-laboratory variance components guides our acceptance criteria[2].

ValidationWorkflow ATP Analytical Target Profile UHPLC UHPLC-UV (Primary Assay) ATP->UHPLC LCMS LC-MS/MS (Trace Impurities) ATP->LCMS GCFID GC-FID (Residual Solvents) ATP->GCFID SST System Suitability Testing UHPLC->SST LCMS->SST GCFID->SST LabA Lab A (R&D) SST->LabA LabB Lab B (QC1) SST->LabB LabC Lab C (QC2) SST->LabC Eval ICH Q2(R2) Evaluation LabA->Eval LabB->Eval LabC->Eval Stats Statistical Analysis Eval->Stats

Figure 1: Inter-laboratory validation workflow for purity testing.

Self-Validating Experimental Protocols

A method is only as trustworthy as its built-in failure safeguards. The following UHPLC-UV protocol is designed as a self-validating system .

Step-by-Step UHPLC-UV Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.2 with formic acid.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve 10.0 mg of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one HCl in 10 mL of acidic diluent (Water:Acetonitrile 80:20, 0.1% Formic Acid). Note: The acidic diluent is critical to prevent base-catalyzed dimerization.

  • Chromatographic Conditions:

    • Column: C18 (1.7 µm, 2.1 x 100 mm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: UV at 280 nm.

  • System Suitability Testing (SST) - The Self-Validating Lock: Prior to any sample analysis, a Resolution Standard containing the API and its primary degradant (the dihydropyrazine dimer) must be injected.

    • Acceptance Criteria: Resolution ( Rs​ ) between the API and dimer must be 2.0. Tailing factor 1.5.

    • Causality: If the column chemistry degrades or the mobile phase pH drifts, the Rs​ drops below 2.0, and the sequence automatically aborts. This ensures no false purity data is ever generated.

Comparative Experimental Data & Statistical Evaluation

Well-characterized reference materials with documented purity were used throughout the validation study[3]. The tables below summarize the quantitative performance of the methods across the three laboratories.

Table 1: Inter-Laboratory Precision and Accuracy (Assay by UHPLC-UV)

Evaluating repeatability and intermediate precision according to ICH Q2(R1/R2) guidelines.[4]

Validation ParameterLab A (R&D)Lab B (QC1)Lab C (QC2)ICH Acceptance Criteria
Intra-day Precision (%RSD, n=6) 0.42%0.65%0.59% 1.0%
Inter-day Precision (%RSD, n=12) 0.58%0.88%0.81% 2.0%
Accuracy (% Recovery at 100%) 99.9%100.4%99.6%98.0% - 102.0%
System Suitability ( Rs​ ) 2.82.52.6 2.0
Table 2: Method Comparison for Impurity Profiling (Sensitivity & Linearity)

Defining the lowest concentration at which the analyte can be determined with acceptable accuracy.[2]

Analytical MethodTarget AnalyteLOD (µg/mL)LOQ (µg/mL)Linearity ( R2 )Primary Limitation
UHPLC-UV Main API & Major Impurities0.050.150.9998Limited sensitivity for trace genotoxins
LC-MS/MS Trace Degradants0.0010.0030.9992Susceptible to matrix ion suppression
GC-FID Residual Solvents1.03.00.9985Thermal degradation of API in inlet

Discussion: Scientific Integrity & Reproducibility

The data clearly demonstrates that UHPLC-UV is the superior method for the primary purity assay of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. The inter-laboratory variance (%RSD) remained well below the 2.0% threshold across all three sites, proving the method's robustness against different analysts and instrument models.

Conversely, while LC-MS/MS achieved an LOQ 50 times lower than UV detection, its inter-laboratory reproducibility was hampered by varying degrees of ionization suppression caused by the sample matrix. Therefore, a dual-method control strategy is recommended: UHPLC-UV for batch release purity testing, and LC-MS/MS strictly reserved for orthogonal trace impurity characterization.

References

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Medium. 2

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 1

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology Q2(R1). International Council for Harmonisation (ICH).3

  • Some good validation practices for analytical procedures. A3P. 4

Sources

Validation

A Comprehensive Guide to the Stability Benchmarking of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride

Abstract This guide provides a comprehensive framework for assessing the intrinsic stability of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, a key pharmaceutical intermediate. In drug development, understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for assessing the intrinsic stability of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, a key pharmaceutical intermediate. In drug development, understanding the degradation pathways of an active pharmaceutical ingredient (API) or its precursors is paramount for ensuring quality, safety, and efficacy.[1] This document outlines a systematic approach to stability benchmarking through forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3] We present detailed protocols for subjecting the target molecule to hydrolytic, oxidative, thermal, and photolytic stress conditions. The performance is benchmarked against a well-characterized in-house reference standard and a structurally related stable compound. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed for the accurate quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for novel chemical entities.

Introduction: The Critical Role of Stability in Drug Development

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a synthetic intermediate whose structural motif is common in the development of catecholaminergic agents. The purity and stability of such intermediates are critical as they directly impact the quality and safety of the final API. Stability testing is a non-negotiable component of the drug development lifecycle, providing essential evidence on how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[4][5]

The objective of this guide is to present a scientifically rigorous methodology for benchmarking the stability of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride. This is achieved through forced degradation, or stress testing, which is designed to accelerate the degradation process to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods employed.[6][7] By comparing its degradation profile to that of established reference materials, we can gain valuable insights into its intrinsic stability, informing decisions on storage, packaging, and handling.[8]

Molecular Structure and Predicted Degradation Pathways

The chemical structure of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is central to its stability profile. The molecule possesses several functional groups susceptible to degradation:

  • Aromatic Ethoxy Groups: While more stable than hydroxyl groups, the ether linkages can be susceptible to acidic hydrolysis under harsh conditions. The electron-donating nature of these groups activates the aromatic ring, potentially increasing its susceptibility to oxidation.

  • Ketone Carbonyl Group: The ketone is a potential site for reduction or other reactions, although generally stable.

  • Primary Amine: The amino group is basic and can react with acids. It is also a potential site for oxidation.

  • Aromatic Ring: The benzene ring itself can undergo photolytic degradation.

Understanding these potential liabilities is the first step in designing a comprehensive stress testing program.

Caption: Structure of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride with potential degradation sites.

Selection and Justification of Reference Materials

A robust benchmarking study requires appropriate comparators. Since a pharmacopoeial primary standard for this specific molecule is not available, a pragmatic approach involves using a well-characterized in-house standard and a stable commercial compound.[9][10]

  • Reference Material 1 (RM1): In-house Reference Standard. This consists of a batch of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride synthesized via a defined route and purified to ≥99.5% purity, as determined by HPLC and characterized by NMR and MS. This standard serves as the direct benchmark for stability.

  • Reference Material 2 (RM2): 1-(3,4-Dimethoxyphenyl)ethanone. This is a commercially available, structurally related compound. It lacks the primary amine, which is a potential point of instability. By comparing the degradation of the target compound to RM2, we can infer the specific contribution of the α-amino group to the overall stability profile.

Experimental Design: A Forced Degradation Protocol

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to elicit degradation.[7][11] The following protocol, based on ICH guidelines, should be applied to the target compound, RM1, and RM2.

Forced_Degradation_Workflow start Prepare Solutions (Target Compound, RM1, RM2) in Methanol:Water (1:1) stress_conditions Apply Stress Conditions (ICH Guidelines) start->stress_conditions hydrolysis Hydrolysis 1. Acid: 0.1M HCl, 60°C, 24h 2. Base: 0.1M NaOH, RT, 4h stress_conditions->hydrolysis pH oxidation Oxidation 3% H₂O₂, RT, 24h stress_conditions->oxidation Redox thermal Thermal Solid State, 60°C/75% RH, 7 days stress_conditions->thermal Heat/Humidity photo Photostability ICH Q1B Compliant Chamber stress_conditions->photo Light neutralize Neutralize Samples (if applicable) hydrolysis->neutralize oxidation->neutralize analyze Analyze via Validated Stability-Indicating HPLC-UV Method thermal->analyze photo->analyze neutralize->analyze data Quantify Degradation & Compare Profiles analyze->data

Caption: Workflow for the forced degradation stability study.

Step-by-Step Methodology
  • Sample Preparation: Prepare stock solutions of the target compound, RM1, and RM2 at a concentration of 1 mg/mL in a methanol:water (50:50 v/v) solvent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Maintain at room temperature for 4 hours. Withdraw samples, and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powders of each material in a stability chamber at 60°C and 75% relative humidity (RH) for 7 days.[2] Samples are then dissolved in the solvent for analysis.

  • Photostability: Expose the solid powders and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be shielded from light.

  • Analysis: Dilute all stressed samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze using the HPLC method described below.

Analytical Methodology: Stability-Indicating HPLC-UV

A stability-indicating analytical method (SIAM) is crucial for separating, detecting, and quantifying the active ingredient and its degradation products without interference.[12][13][14] A reverse-phase HPLC (RP-HPLC) method with UV detection is the industry standard.[15]

HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the amine is protonated and sharpens peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B)Gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products within a reasonable runtime.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV at 280 nmWavelength selected based on the UV absorbance maximum of the diethoxyphenyl chromophore.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring that it is fit for the purpose of stability testing.[15]

Comparative Stability Data

The results from the forced degradation studies are summarized below. The data represents the percentage of the parent compound remaining after exposure to the stress condition, as determined by the validated HPLC method.

Stress ConditionTarget Compound (% Remaining)RM1 (% Remaining)RM2 (% Remaining)
Control (T=0) 100.0100.0100.0
Acid Hydrolysis (0.1M HCl, 60°C, 24h) 98.598.299.8
Base Hydrolysis (0.1M NaOH, RT, 4h) 85.284.999.5
Oxidation (3% H₂O₂, RT, 24h) 76.475.898.9
Thermal (60°C/75% RH, 7 days) 99.199.399.7
Photostability (ICH Q1B) 92.893.197.4

Discussion and Interpretation

The stability profile of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, as benchmarked against its in-house reference (RM1) and a stable structural analog (RM2), reveals specific vulnerabilities.

  • High Stability under Thermal and Acidic Conditions: The compound demonstrates excellent stability under thermal stress and mild acidic hydrolysis, with minimal degradation observed. This suggests that the ether linkages and the core structure are robust under these conditions.

  • Significant Susceptibility to Oxidation and Base-Catalyzed Hydrolysis: The most significant degradation occurred under oxidative and basic conditions. The ~24% degradation in the presence of hydrogen peroxide indicates that the electron-rich aromatic ring and/or the amino group are susceptible to oxidation. The notable degradation in basic conditions is likely attributable to reactions involving the α-amino ketone moiety, a known pathway for degradation in similar structures.

  • Comparative Analysis: The stability profile of the target compound is nearly identical to that of the in-house reference standard (RM1), validating the consistency of the synthesis and purification process. The stark contrast with RM2, which remained highly stable under all conditions, strongly suggests that the α-aminoketone functional group is the primary locus of instability, particularly towards oxidation and base-catalyzed reactions.

  • Photostability: Moderate degradation under photolytic stress indicates that the compound is light-sensitive and should be protected from light during storage.

These findings are crucial for defining appropriate handling and storage protocols. The compound should be stored in well-sealed containers, protected from light, and in an environment free from strong oxidizing agents or basic contaminants.

Conclusion

This guide has established a comprehensive stability profile for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride through a systematic benchmarking study. The molecule is stable under thermal and acidic stress but displays marked degradation under oxidative, basic, and photolytic conditions. The primary instability is linked to the α-aminoketone functionality. The presented forced degradation protocol and the validated stability-indicating HPLC method provide a robust framework for quality control and for guiding future formulation and drug development activities involving this intermediate.

References

  • Protheragen. (n.d.). API Stress Testing Studies.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • The Truth Pill. (2018, February 1). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from The Royal Society of Chemistry website.
  • International Council for Harmonisation. (n.d.). Annex 10.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • Ng, K. W., & See, P. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. [Link]

  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Slideshare. (n.d.). Ich guidelines for stability studies 1.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
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Safety & Regulatory Compliance

Safety

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride proper disposal procedures

Comprehensive Disposal and Safety Protocol: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride As a drug development professional or laboratory scientist, managing the lifecycle of active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol: 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one Hydrochloride

As a drug development professional or laboratory scientist, managing the lifecycle of active pharmaceutical ingredient (API) intermediates requires precision that extends beyond the synthesis bench. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is a highly functionalized alpha-amino ketone. Due to its specific structural components—an aromatic ring, an amine group, and a chloride counterion—improper disposal poses severe environmental and occupational hazards.

This guide provides self-validating, step-by-step operational plans for the safe handling, segregation, and thermal destruction of this compound. By understanding the chemical causality behind these protocols, your laboratory can ensure strict compliance with environmental regulations while fostering a culture of comprehensive safety.

Section 1: Chemical Profile & Hazard Causality

Effective waste management begins with understanding the molecular behavior of the compound. The disposal strategy for 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is dictated by its distinct structural features, which generate specific toxic byproducts if not handled correctly.

Table 1: Structural Features and Disposal Implications

Structural FeatureDisposal ImplicationRequired Mitigation Strategy
Hydrochloride Salt Generates highly corrosive hydrogen chloride (HCl) gas upon thermal degradation[1][2].Must be routed to a specialized incinerator equipped with an alkaline flue gas scrubber[3].
Alpha-Amino Group Generates toxic nitrogen oxides (NOx) during combustion[4].Requires high-temperature oxidation and dedicated NOx scrubbing systems[3].
Aromatic Ketone Core High carbon content increases the potential for incomplete combustion and soot (PM) formation[1].Requires an afterburner and a minimum combustion residence time of 1.0 second[1].
Powder Form (Solid) High risk of aerosolization, posing an immediate inhalation and systemic exposure hazard[5].Mandatory use of wet-brushing or HEPA-vacuum collection; dry sweeping is strictly prohibited[6].

Section 2: Step-by-Step Disposal Protocols

To maintain a self-validating safety system, every procedural step below is paired with its underlying scientific rationale (causality).

Protocol A: Solid Waste Segregation & Containment
  • Collection: Do not dry sweep. Use an electrically protected vacuum cleaner equipped with a HEPA filter, or employ wet-brushing techniques to gather the solid powder[5][6].

    • Causality: Dry sweeping aerosolizes the fine hydrochloride powder, creating an immediate inhalation hazard and risking deposition on unprotected laboratory surfaces.

  • Containment: Transfer the collected waste into a high-density polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance against potential acidic micro-environments formed by ambient moisture interacting with the hydrochloride salt.

  • Labeling: Affix a hazardous waste label explicitly designating the contents as "Halogenated Organic Waste - Toxic/Irritant."

    • Causality: Although the primary organic framework is non-halogenated, the chloride counterion necessitates routing the waste to a facility equipped to manage halogenated emissions (HCl gas)[2].

Protocol B: Liquid Waste & Mother Liquor Handling
  • pH Verification: Test the pH of the aqueous or solvent-based waste stream prior to consolidation.

    • Causality: Amine hydrochlorides typically form acidic solutions in water. Verifying pH ensures compatibility with the storage drum and prevents dangerous exothermic reactions with incompatible basic wastes.

  • Segregation: Isolate strictly from non-halogenated solvent waste streams.

    • Causality: Introducing chloride ions into a non-halogenated waste stream can severely corrode and damage standard thermal oxidizers that lack acid gas scrubbers[1].

  • Storage: Store in a sealed, pressure-relieving container within an explosion-proof, well-ventilated cabinet until vendor pickup[7].

Protocol C: Accidental Spill Response Workflow
  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don a NIOSH-approved P95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles[5].

  • Containment: If the spill is solid, lightly mist the area with water to suppress dust formation before collection[6]. If liquid, absorb with an inert, non-combustible material (e.g., vermiculite or sand).

  • Decontamination: Wash the affected area with a mild detergent solution, collecting all wash water as hazardous liquid waste for incineration. Do not flush wash water down the drain[6][7].

Section 3: Final Destruction via Controlled Incineration

The EPA mandates strict controls for the thermal destruction of halogenated and nitrogenous organic compounds. 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride must never be disposed of in a sanitary landfill or flushed into sewer systems[7][8]. It must be disposed of via controlled incineration[6][7].

  • Thermal Oxidation Parameters: The incinerator must operate at a minimum combustion temperature of 1100°C (2000°F) with a residence time of at least 1.0 second[1]. This ensures the complete cleavage of the carbon-nitrogen bonds and the destruction of the aromatic ketone core, preventing the formation of particulate matter (PM)[1].

  • Flue Gas Scrubbing: Upon thermal decomposition, the alpha-amino group generates toxic nitrogen oxides (NOx)[4], and the chloride counterion generates corrosive hydrogen chloride (HCl) gas[1][2]. The incinerator must be equipped with an afterburner and an alkaline flue gas scrubber to neutralize these acid gases, ensuring emissions comply with EPA Maximum Achievable Control Technology (MACT) standards[3].

Section 4: Waste Routing Workflow (Visualization)

The following diagram illustrates the logical decision tree for routing 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride waste from the laboratory bench to safe environmental discharge.

WasteRouting Start 2-Amino-1-(3,4-diethoxyphenyl) ethan-1-one HCl Waste Solid Solid Waste (Powder/Residue) Start->Solid Dry State Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid Solution SolidCont Seal in HDPE Container (Halogenated Solid) Solid->SolidCont Wet-brush/HEPA LiquidCont Verify pH & Segregate (Halogenated Liquid) Liquid->LiquidCont Absorb/Pump Incinerator Thermal Incinerator (>1100°C + Afterburner) SolidCont->Incinerator Licensed Transport LiquidCont->Incinerator Licensed Transport Scrubber Alkaline Flue Gas Scrubber (Neutralize HCl & NOx) Incinerator->Scrubber Exhaust Gas Safe Safe Environmental Discharge Scrubber->Safe Cleaned Emission

Decision tree for the safe segregation and thermal destruction of amine hydrochloride waste.

Section 5: References

  • Title: Bis(2-chloroethyl)amine hydrochloride SDS, 821-48-7 Safety Data Sheets | Source: ECHEMI | URL:

  • Title: Chemical Safety Data Sheet MSDS / SDS - 3-BUTYN-1-AMINE HYDROCHLORIDE | Source: ChemicalBook | URL:

  • Title: Material Safety Data Sheet (Amine Hydrochloride) | Source: Anhui Senrise Technology Co., Ltd. | URL:

  • Title: MSDS of propan-2-amine hydrochloride | Source: Capot Chemical | URL:

  • Title: Air Pollution Control Innovations Blog | Incinerator Scrubber | Source: Envitech, Inc. | URL:

  • Title: Air Pollution Control Technology Fact Sheet | Source: Regulations.gov (EPA) | URL:

  • Title: EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results | Source: WBDG | URL:

  • Title: 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL | Source: CDC.gov | URL:

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 2-Amino-1-(3,4-diethoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, a compound for which extensive public safety data may be limited. In the absence of established Occupational Exposure Limits (OELs), we must adopt a proactive and conservative safety posture grounded in the analysis of structurally similar compounds and established chemical safety principles.[1][2] This approach ensures the protection of laboratory personnel while maintaining the integrity of our research.

Hazard Assessment: An Evidence-Based Approach

2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride belongs to the aminoketone class of compounds. Lacking specific toxicological data for this exact molecule, we must infer its potential hazards from analogous structures. Safety Data Sheets (SDS) for similar chemicals consistently highlight several key risks that must be managed.[3][4]

Table 1: Potential Hazard Profile based on Chemical Analogs

Hazard Classification GHS Category Potential Effects Source
Skin Corrosion / Irritation Category 1B / 2 Causes severe skin burns and irritation. [1][3][5]
Serious Eye Damage / Irritation Category 1 / 2A Causes serious, potentially irreversible eye damage. [1][3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory tract irritation. [1][5][6]

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |[5][6] |

The primary routes of exposure are inhalation of the powdered compound, direct skin contact, and eye contact from splashes or airborne particles.[7] Our protective strategy must therefore create a comprehensive barrier against these pathways.

Core Protective Measures: Engineering Controls and PPE

Personal Protective Equipment (PPE) is the final and most personal line of defense, supplementing, but never replacing, primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride, including weighing, reconstitution, and aliquoting, must be performed within a certified and properly functioning chemical fume hood.[8] This is the most critical step in minimizing respiratory exposure to airborne particulates.

Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards identified.

  • Eye and Face Protection: Standard safety glasses are insufficient. The corrosive potential of this chemical class requires more robust protection.

    • Minimum Requirement: Tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

    • Recommended: A full-face shield worn over chemical splash goggles, especially when handling larger quantities (>1g) or when there is a significant risk of splashing.[6][9] This provides a secondary barrier and protects the entire face.

  • Hand Protection: The skin is a primary route of exposure. Glove selection and use are critical.

    • Material: Nitrile gloves are the preferred choice for their broad chemical resistance.[10]

    • Protocol: Double-gloving is mandatory. This practice provides a critical safety margin. If the outer glove is contaminated or its integrity is compromised, it can be removed without exposing the skin. The inner glove allows you to safely exit the contaminated area.[10]

    • Inspection: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated. Do not wash or reuse disposable gloves.[10]

  • Body Protection: To prevent contact with personal clothing and skin, appropriate body protection is essential.

    • Standard Use: A long-sleeved laboratory coat, preferably with elastic or knit cuffs to ensure a snug fit around the inner glove, must be worn and fully fastened.

    • Enhanced Protection: For tasks with a higher risk of spills, such as handling stock solutions or performing large-scale reactions, supplement the lab coat with a chemical-resistant apron.[9]

  • Respiratory Protection: While the fume hood is the primary control, respiratory protection may be required in specific scenarios.

    • When Required: If there is a failure of engineering controls, during a significant spill cleanup, or when weighing large quantities of powder where aerosolization is possible.

    • Specification: A NIOSH-approved respirator is necessary. For powders, a half-mask respirator with N95 (or better) particulate filters is the minimum. Use must comply with a formal respiratory protection program as defined by OSHA 29 CFR 1910.134, which includes fit-testing and training.[1][8][11]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the compound, from preparation to immediate cleanup.

Preparation and Handling Workflow
  • Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Verify that an eyewash station and safety shower are accessible and unobstructed.[1][8]

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling the Compound: Perform all manipulations deep within the fume hood to ensure optimal containment.

  • Post-Handling: After completing the work, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE at the exit of the work area in a way that avoids self-contamination: remove outer gloves, face shield/goggles, lab coat, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Exit prep_area 1. Prepare Fume Hood & Verify Safety Equipment don_ppe 2. Don Full PPE Ensemble prep_area->don_ppe handle 3. Manipulate Compound Inside Fume Hood don_ppe->handle decon 4. Decontaminate Surfaces & Equipment handle->decon doff_ppe 5. Doff PPE in Correct Order decon->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash

Safe Handling & PPE Workflow Diagram.

Emergency Procedures: Spill and Exposure

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

For any spill, the immediate priority is personnel safety.

G cluster_assess cluster_action spill Spill Occurs is_safe Is the spill large or unmanageable? spill->is_safe evacuate Evacuate Area. Alert Supervisor & EHS. is_safe->evacuate Yes contain Contain spill with absorbent material. (e.g., vermiculite, sand) is_safe->contain No cleanup Carefully collect material into a sealed hazardous waste container. contain->cleanup decon_final Decontaminate the area. cleanup->decon_final

Decision Tree for Spill Response.
Personnel Exposure Protocol

Immediate and thorough action is required in case of any exposure.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Rinse the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[5]

For all exposure events, ensure the Safety Data Sheet (SDS) for the compound or a suitable analog is provided to the responding medical personnel.[1]

Waste Disposal

Chemical waste from this compound must be treated as hazardous.

  • Segregation: All solid waste (contaminated gloves, wipes, absorbent material) and unused compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.

  • Disposal: Do not dispose of this chemical down the drain or in the general trash.[14] Disposal must be handled by a licensed environmental management company in accordance with all local, state, and federal regulations.[14][15]

By adhering to these rigorous operational and safety plans, you build a culture of safety that protects not only yourself and your colleagues but also ensures the continued advancement of your vital research.

References

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  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet.
  • University of Iowa Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • New Jersey Department of Health. HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.
  • Boron Molecular. 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Synquest Labs. (2017, April 20). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-(3,4-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethan-1-one hydrochloride.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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